Physicochemical Profiling and Synthetic Methodologies of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione: A Technical Whitepaper
Executive Summary 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 1536184-51-6) is a highly specialized spirocyclic hydantoin derivative utilized as a rigid building block in medicinal chemistry and fragment-based...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 1536184-51-6) is a highly specialized spirocyclic hydantoin derivative utilized as a rigid building block in medicinal chemistry and fragment-based drug discovery (FBDD). By fusing a hydantoin core with a sterically hindered cyclopentane ring, this molecule achieves zero rotatable bonds, optimizing ligand efficiency while mitigating the entropic penalties typically associated with target binding. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and pharmacokinetic implications.
Structural Paradigm & Physicochemical Profile
The architectural hallmark of 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is its spiro-fused [4.4]nonane system. The hydantoin moiety (imidazolidine-2,4-dione) acts as a potent hydrogen-bond donor/acceptor network, while the gem-dimethyl substitution at the 7-position introduces targeted steric bulk. This specific topology shields the carbocyclic ring from oxidative metabolism (e.g., CYP450-mediated hydroxylation) .
To facilitate rational drug design, the core physicochemical parameters are summarized below.
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Significance in Drug Design
Molecular Formula
C₉H₁₄N₂O₂
Defines the fundamental atomic composition.
Molecular Weight
182.22 g/mol
Ideal for FBDD (MW < 300); allows for downstream functionalization.
Exact Mass
182.10553 Da
Critical target value for high-resolution mass spectrometry (HRMS).
TPSA
58.2 Ų
Falls well below the 90 Ų threshold, predicting excellent Blood-Brain Barrier (BBB) penetration.
Predicted LogP
~0.8
Balanced lipophilicity ensures aqueous solubility while maintaining membrane permeability.
Rotatable Bonds
0
Absolute conformational rigidity; minimizes entropic loss upon receptor binding.
H-Bond Donors (HBD)
2
The two imide/amide nitrogens serve as strong interaction points for target kinases/receptors.
H-Bond Acceptors (HBA)
2
The two carbonyl oxygens act as potent acceptors.
Data synthesized from standard cheminformatics databases and commercial supplier specifications .
Synthetic Methodology: The Bucherer-Bergs Protocol
The synthesis of spiro-hydantoins is classically achieved via the Bucherer-Bergs multicomponent reaction . This method is selected over the alternative Read reaction because it provides superior thermodynamic control and higher yields when utilizing sterically hindered aliphatic ketones like 3,3-dimethylcyclopentanone.
Reaction Pathway
Fig 1. Bucherer-Bergs synthetic pathway for 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione.
Self-Validating Experimental Protocol
Note: Potassium cyanide (KCN) is highly toxic. All procedures must be conducted in a strictly controlled fume hood with appropriate antidotes on hand.
Reagent Solubilization & Causality:
Suspend 3,3-dimethylcyclopentanone (1.0 eq) in a 1:1 mixture of Ethanol/H₂O. Causality: The 50% aqueous ethanol system is critical; the organic phase solubilizes the ketone, while the aqueous phase dissolves the inorganic salts, ensuring a homogenous biphasic reaction interface.
Activation:
Add ammonium carbonate ((NH₄)₂CO₃, 3.0 eq) followed by potassium cyanide (KCN, 1.5 eq). Heat the mixture to 60°C. Causality: 60°C provides the exact activation energy required to drive the Strecker-type formation of the aminonitrile intermediate without thermally degrading the cyanide salts into formate and ammonia.
In-Process Self-Validation (TLC):
After 4 hours, withdraw a 10 µL aliquot, quench in 1 mL of 5% NaOCl (to neutralize residual cyanide), and extract with ethyl acetate. Analyze via TLC (Hexanes:EtOAc 1:1). Validation: The complete disappearance of the ketone spot (visualized via 2,4-DNP stain) validates complete conversion to the intermediate, authorizing the continuation of the reaction.
Cyclization & Isolation:
Maintain heating at 60°C for an additional 12 hours to allow CO₂ insertion and spontaneous cyclization. Cool the reaction to 0°C. The product will precipitate as a white-to-yellow solid. Filter, wash with cold water, and recrystallize from hot ethanol to yield the pure spiro-hydantoin.
Analytical Validation & Spectral Signatures
To ensure scientific integrity, the isolated compound must be validated using a self-calibrating analytical workflow.
LC-MS Protocol (ESI-TOF)
Because the compound is relatively polar (LogP ~0.8), a standard rapid organic gradient will cause the compound to elute in the void volume.
System Suitability (Self-Validation): Inject a blank (50% MeOH) followed by a reference standard of Phenytoin (a structurally related hydantoin). The system is validated for testing only if the Phenytoin peak exhibits a signal-to-noise (S/N) ratio > 100 and a retention time RSD < 1%.
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a shallow gradient starting at 5% Acetonitrile (0.1% Formic Acid) holding for 1 minute, then ramping to 50% over 5 minutes. Causality: The initial aqueous hold ensures the polar spiro-hydantoin partitions effectively into the stationary phase.
Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. The target exact mass is 182.1055 Da . Look for the dominant adducts: [M+H]⁺ at m/z 183.11 and the sodium adduct[M+Na]⁺ at m/z 205.09.
Pharmacokinetic Implications (ADME)
The physicochemical properties of 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione directly dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The integration of the spiro-system is not merely structural; it is a calculated pharmacokinetic strategy .
Fig 2. Impact of physicochemical properties on pharmacokinetic (ADME) outcomes.
Permeability: The TPSA of 58.2 Ų combined with a LogP of ~0.8 places this molecule perfectly within the "Rule of 3" for fragment libraries, ensuring high passive diffusion across both the gastrointestinal tract and the Blood-Brain Barrier.
Metabolic Stability: Aliphatic rings are notoriously susceptible to Phase I metabolism (hydroxylation). However, the gem-dimethyl group at the 7-position acts as a steric shield, blocking the most energetically favorable sites for Cytochrome P450 attack, thereby prolonging the molecule's half-life in vivo.
References
PubChemLite Database , 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione Compound Summary, National Center for Biotechnology Information. Available at: [Link]
Exploratory
Crystallographic Data and 3D Structural Analysis of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione: A Technical Whitepaper
Executive Summary Spirohydantoins represent a privileged class of rigid molecular scaffolds in modern drug discovery, frequently utilized as universal peptidomimetics and potent target-specific inhibitors (e.g., p300/CBP...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Spirohydantoins represent a privileged class of rigid molecular scaffolds in modern drug discovery, frequently utilized as universal peptidomimetics and potent target-specific inhibitors (e.g., p300/CBP histone acetyltransferases) 1. Among these, 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a highly specialized architecture featuring a cyclopentane ring spiro-fused to a hydantoin core.
This whitepaper provides an in-depth analysis of the crystallographic properties, 3D conformational dynamics, and supramolecular assembly of this compound. By examining the causality behind its structural rigidity and detailing the self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocols required to resolve it, this guide serves as a definitive resource for researchers leveraging spiro-fused heterocycles in structure-based drug design.
Molecular Architecture & Conformational Dynamics
The 3D structure of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is defined by the orthogonal relationship of its two constituent rings, dictated by the
sp3
hybridized spiro carbon (C5).
The Hydantoin Core (Planarity & Resonance): The 1,3-diazacyclopentane-2,4-dione ring is nearly planar. This planarity is enforced by the delocalization of the nitrogen lone pairs into the adjacent carbonyl
π∗
-antibonding orbitals, giving the N-C bonds significant double-bond character.
The Cyclopentane Ring (Steric Puckering): Unlike the hydantoin ring, the spiro-fused cyclopentane ring is highly flexible but is forced into a distinct envelope (
E
) conformation in the solid state.
Causality of the 7,7-gem-Dimethyl Group: The presence of the bulky gem-dimethyl group at the C7 position acts as a conformational lock. To minimize 1,3-diaxial-like transannular steric clashes with the hydantoin carbonyls, the cyclopentane ring puckers out of plane, projecting the methyl groups into the solvent-accessible void. This rigidity dramatically reduces the entropic penalty upon protein target binding 2.
To accurately resolve the atomic coordinates and thermal parameters of spirohydantoins, a rigorous, self-validating SCXRD protocol must be employed 3. The following step-by-step workflow ensures high-resolution data acquisition and structural integrity.
Experimental Protocol
Crystallization (Thermodynamic Control): Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of acetonitrile and ethanol. Seal the vial with a pin-pricked septum to allow for slow solvent evaporation at 293 K.
Causality: Slow evaporation maintains the system near equilibrium, favoring the nucleation of highly ordered single crystals (thermodynamic product) rather than amorphous precipitates (kinetic product).
Crystal Selection & Cryogenic Mounting: Under a polarizing microscope, select a pristine, crack-free crystal (approx. 0.2 × 0.2 × 0.1 mm). Mount the crystal on a MiTeGen cryoloop using Paratone-N oil.
Causality: Paratone oil displaces surface solvent and acts as a cryoprotectant. When flash-cooled, it forms a glass rather than crystalline ice, preventing parasitic powder diffraction rings that would obscure the sample's data.
Data Collection (150 K): Transfer the loop to a diffractometer equipped with a Mo-K
α
microfocus X-ray source (
λ=0.71073
Å) and a nitrogen cryostream set to 150 K.
Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction peaks and dramatically improves the signal-to-noise ratio of high-angle reflections, which is critical for resolving hydrogen atom positions.
Structure Solution & Refinement: Solve the phase problem using a dual-space algorithm (e.g., SHELXT). Perform full-matrix least-squares refinement on
F2
using SHELXL.
Causality: Dual-space methods are vastly superior to traditional direct methods for organic molecules with pseudo-symmetry. Hydrogen atoms attached to nitrogens (N-H) must be located from the difference Fourier map to validate hydrogen-bonding networks, while carbon-bound hydrogens are refined using a riding model to prevent over-parameterization.
Caption: Step-by-step SCXRD experimental workflow for resolving spirohydantoin structures.
The crystal packing of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is governed by robust, directional intermolecular forces. The hydantoin core is a highly efficient hydrogen-bonding module, possessing two donors (N1-H, N3-H) and two acceptors (C2=O, C4=O).
In the solid state, these molecules self-assemble into centrosymmetric dimers via reciprocal N1-H···O=C2 interactions 4. Graph-set analysis classifies this specific motif as an R22(8)
supramolecular synthon . These dimers subsequently polymerize into infinite 1D ribbons or 2D sheets along the crystallographic axes via secondary N3-H···O=C4 interactions 5.
Caption: Logical flow of reciprocal hydrogen bonding leading to the R²₂(8) supramolecular synthon.
Quantitative Structural Data
Based on high-resolution crystallographic studies of analogous spiro[4.4]nonane hydantoins, the quantitative geometric parameters are highly conserved. The table below summarizes the critical metrics extracted from the refined .cif data.
Crystallographic Parameter
Typical Value Range
Structural & Mechanistic Significance
Crystal System
Monoclinic / Triclinic
Low-symmetry systems are favored to maximize dense hydrogen-bonded packing.
Space Group
P21/c
or
P1ˉ
Centrosymmetric packing driven by the
R22(8)
dimeric synthons.
C5-N1 Bond Length
1.45 – 1.47 Å
Elongated relative to standard amides due to steric strain at the spiro-fusion center.
C2=O Bond Length
1.22 – 1.24 Å
Lengthened slightly due to its role as a strong hydrogen-bond acceptor in the solid state.
N1-C5-C6 Angle
112° – 115°
Deviation from the ideal tetrahedral angle (109.5°) due to internal spiro constraints.
Cyclopentane Puckering
Envelope (
E
)
Driven entirely by the thermodynamic requirement to avoid 7,7-dimethyl steric clashes.
Mechanistic Insights for Drug Development
The crystallographic resolution of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione provides actionable intelligence for medicinal chemists.
When designing inhibitors for targets like the p300/CBP histone acetyltransferase, the spatial vector of the substituents is paramount. X-ray co-crystal structures of spirohydantoins bound to p300 reveal strict stereochemical preferences at the spiro center; the spatial orientation allows the hydantoin N-H to engage in critical hydrogen bonding with the protein backbone (e.g., Asp-1399), while the puckered cyclopentane ring occupies a distinct hydrophobic pocket 1. The inclusion of the 7,7-dimethyl group effectively pre-organizes the molecule into its bioactive conformation, lowering the activation energy required for target engagement and minimizing off-target promiscuity.
References
Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases.National Institutes of Health (NIH).
URL: [1]
Unravelling conformational and crystal packing preferences of cyclohexane-5-spirohydantoin derivatives incorporating a halogenated benzoyl group.CrystEngComm (RSC Publishing).
URL: [2]
Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities.
Supramolecular hydrogen-bonding patterns in 4′-substituted cyclohexane-5-spirohydantoin.CrystEngComm (RSC Publishing).
URL:[4]
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics.
In Vitro Pharmacological Profiling of 7,7-Dimethyl-1,3-diazaspirononane-2,4-dione: A Privileged Scaffold for Target Modulation
In Vitro Pharmacological Profiling of 7,7-Dimethyl-1,3-diazaspiro[1]nonane-2,4-dione: A Privileged Scaffold for Target Modulation Executive Summary 7,7-Dimethyl-1,3-diazaspiro[1]nonane-2,4-dione (CAS 1536184-51-6) is a s...
Author: BenchChem Technical Support Team. Date: April 2026
In Vitro Pharmacological Profiling of 7,7-Dimethyl-1,3-diazaspiro[1]nonane-2,4-dione: A Privileged Scaffold for Target Modulation
Executive Summary
7,7-Dimethyl-1,3-diazaspiro[1]nonane-2,4-dione (CAS 1536184-51-6) is a specialized synthetic building block characterized by a spiro-fused cyclopentane and hydantoin (2,4-imidazolidinedione) ring system. While frequently utilized in combinatorial libraries, the true value of this molecule lies in its status as a "privileged scaffold" in medicinal chemistry. The spirohydantoin core is a highly validated pharmacophore known for modulating two major therapeutic targets: Aldose Reductase (ALR2) [1] and Matrix Metalloproteinases (MMPs) [4].
This technical whitepaper provides an in-depth guide to the putative mechanism of action of this compound in vitro, detailing the structural logic of its binding affinity and providing self-validating experimental protocols for preclinical pharmacological profiling.
Structural Rationale & Pharmacophore Logic
To understand the in vitro behavior of 7,7-dimethyl-1,3-diazaspiro[1]nonane-2,4-dione, we must deconstruct its structure-activity relationship (SAR). The molecule operates via two distinct mechanistic pathways depending on the target enzyme's active site architecture.
Mechanism A: Aldose Reductase (ALR2) Inhibition
ALR2 is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications (e.g., neuropathy, retinopathy) [3]. The classic ALR2 inhibitor, Sorbinil, shares the same spirohydantoin backbone [2].
The Hydantoin Moiety: Acts as a bidentate hydrogen bond donor/acceptor. In vitro, the imide nitrogen and carbonyl oxygens form rigid H-bonds with the catalytic residues Tyr48 and His110 in the ALR2 active site.
The 7,7-Dimethylcyclopentane Ring: Projects into the highly lipophilic "specificity pocket" of ALR2. The gem-dimethyl substitution provides steric bulk that stabilizes the enzyme-inhibitor complex via van der Waals interactions, preventing the binding of the native substrate.
MMPs (specifically MMP-2 and MMP-9) are zinc-dependent endopeptidases involved in tissue remodeling and tumor metastasis [4].
Zinc Chelation: The 2,4-dione system functions as a Zinc-Binding Group (ZBG). The localized electron density on the carbonyl oxygens chelates the catalytic
Zn2+
ion in the MMP active site, displacing the water molecule required for peptide bond hydrolysis.
Fig 1. Pharmacophore logic and target binding relationships for the spirohydantoin scaffold.
In Vitro Experimental Workflows
As an application scientist, ensuring that an assay is self-validating is paramount. A self-validating assay contains internal controls that prove the observed effect is due to the specific mechanism of action, not assay interference (e.g., compound aggregation or autofluorescence).
Causality: ALR2 reduces aldehydes to their corresponding alcohols, oxidizing NADPH to NADP+ in the process. We monitor the depletion of NADPH by tracking the decrease in absorbance at 340 nm. We utilize DL-glyceraldehyde as the substrate instead of glucose because ALR2 has a significantly higher
kcat/Km
for glyceraldehyde, ensuring the assay operates in a linear kinetic regime.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (0.1 M sodium phosphate, pH 6.2). Reconstitute recombinant human ALR2 enzyme, 0.1 mM NADPH, and 10 mM DL-glyceraldehyde.
Compound Titration: Prepare a 10-point dose-response curve of 7,7-dimethyl-1,3-diazaspiro[1]nonane-2,4-dione in DMSO (final DMSO concentration
≤
1%).
Incubation: In a 96-well UV-transparent plate, combine buffer, compound, NADPH, and ALR2. Incubate for 10 minutes at 37°C to allow for steady-state binding.
Initiation: Add DL-glyceraldehyde to initiate the reaction.
Kinetic Read: Measure
A340
every 30 seconds for 10 minutes using a microplate reader.
Causality: To test the zinc-chelating capability of the hydantoin ring, we use a FRET-based peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). When intact, the Dpa group quenches the Mca fluorophore. Cleavage by MMP-9 separates them, yielding a fluorescent signal (
λex
= 328 nm,
λem
= 393 nm).
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM
CaCl2
, 0.05% Brij-35, pH 7.5). Note:
CaCl2
is critical for MMP structural stability.
Enzyme Activation: Activate pro-MMP-9 using 1 mM p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C.
Compound Addition: Add the compound dose-response series to the activated MMP-9.
Initiation & Read: Add the FRET substrate (10
μ
M final). Read fluorescence kinetically for 30 minutes.
Mechanistic Control: 10 mM EDTA. EDTA strips the active-site zinc. If the test compound shows inhibition but the EDTA well still fluoresces, the assay is contaminated by a non-metalloprotease.
Fig 2. In vitro pharmacological screening cascade for spirohydantoin derivatives.
Data Presentation & Expected Profiling Metrics
When executing the above protocols on the 7,7-dimethyl-1,3-diazaspiro[1]nonane-2,4-dione scaffold, researchers should benchmark their quantitative data against established historical ranges for spirohydantoins. Below is a structured data matrix outlining the expected in vitro profile.
Target Enzyme
Assay Modality
Reference Control
Expected IC50 Range (Scaffold)
Primary Binding Interaction
Aldose Reductase (ALR2)
UV Absorbance (
A340
)
Sorbinil (
IC50≈0.15μM
)
0.5μM−10μM
H-Bonding (Tyr48/His110)
Aldehyde Reductase (ALR1)
UV Absorbance (
A340
)
Valproate
>50μM
Selectivity Counter-screen
MMP-2 (Gelatinase A)
FRET (
λem
393 nm)
Marimastat (
IC50≈3nM
)
1.0μM−25μM
Zn2+
Chelation
MMP-9 (Gelatinase B)
FRET (
λem
393 nm)
Marimastat (
IC50≈5nM
)
5.0μM−50μM
Zn2+
Chelation
Note: The relatively high expected
IC50
for MMPs compared to Marimastat is due to the hydantoin ring being a weaker zinc chelator than a hydroxamic acid. However, hydantoins offer vastly superior in vivo metabolic stability.
Conclusion
7,7-Dimethyl-1,3-diazaspiro[1]nonane-2,4-dione is far more than a simple catalog chemical; it is a gateway to modulating complex metalloenzymes and oxidoreductases. By employing rigorous, self-validating in vitro assays that account for the distinct biophysical properties of the spirohydantoin pharmacophore, researchers can accurately map its inhibitory profile and utilize it as a robust starting point for lead optimization in diabetic and oncological drug discovery programs.
References
Title: Spirohydantoin inhibitors of aldose reductase inhibit iron- and copper-catalysed ascorbate oxidation in vitro.
Source: PubMed (Biochemical Pharmacology)
URL: [Link]
Title: Sorbinil: a member of the novel class of spirohydantoin aldose reductase inhibitors.
Source: PubMed (Metabolism: Clinical and Experimental)
URL: [Link]
Title: Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study.
Source: PLOS One
URL: [Link]
Title: CA2717803A1 - Metalloproteinase 9 and metalloproteinase 2 binding proteins.
Thermodynamic Stability of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione in Aqueous Solution: A Technical Guide
Executive Summary The rational design of spirohydantoin derivatives is a critical vector in modern drug discovery, particularly for targets requiring rigid, metabolically stable pharmacophores. 7,7-Dimethyl-1,3-diazaspir...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of spirohydantoin derivatives is a critical vector in modern drug discovery, particularly for targets requiring rigid, metabolically stable pharmacophores. 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 1536184-51-6) represents a unique structural motif where the spiro-fused cyclopentane ring and gem-dimethyl substitutions dictate its physicochemical behavior[1]. This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound in aqueous media, detailing the mechanistic drivers of its solvation, dimerization equilibria, and the self-validating experimental workflows required for precise thermodynamic characterization.
Structural and Mechanistic Drivers of Stability
The Spirohydantoin Core and Solvation Dynamics
Hydantoin rings (imidazolidine-2,4-diones) possess a highly polarized hydrogen-bonding network. The N1 and N3 protons act as potent hydrogen bond donors, while the C2 and C4 carbonyl oxygens serve as acceptors. In aqueous solution, the thermodynamic stability of 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is governed by the delicate balance between solute-solute dimerization and solute-solvent hydration[2].
The introduction of the 7,7-dimethyl-spiro[4.4]nonane system imposes significant steric bulk and conformational rigidity. This rigidity reduces the entropic penalty typically associated with the solvation of flexible molecules. However, the hydrophobic nature of the gem-dimethyl and cyclopentyl groups forces a reorganization of the local water network (hydrophobic effect), which modulates the overall free energy of solvation (
ΔGsolv
).
Dimerization vs. Hydration
In the solid state and concentrated solutions, spirohydantoins exhibit a strong propensity to form self-assembled dimers via bifurcated
N−H⋯O=C
hydrogen bonds, often yielding dimerization energies in the range of -5.4 to -8.9 kcal/mol[2]. In aqueous media, water molecules competitively disrupt these dimers. The thermodynamic stability of the monomeric form in water depends on the enthalpy of hydration exceeding the lattice/dimerization enthalpy.
Figure 1: Competing thermodynamic equilibria of spirohydantoins in aqueous solution.
Experimental Workflows for Thermodynamic Characterization
To establish a self-validating system for measuring thermodynamic stability, researchers must employ orthogonal techniques: Free Energy Perturbation (FEP) for theoretical modeling, and Isothermal Titration Calorimetry (ITC) coupled with Variable-Temperature NMR (VT-NMR) for empirical validation[3][4].
Protocol 1: Alchemical Free Energy Perturbation (FEP) for Solvation Free Energy
FEP calculates the free energy difference between two states by utilizing a non-physical thermodynamic cycle. This is critical for predicting the aqueous solubility and stability of 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione relative to unsubstituted analogs[4].
Step-by-Step Methodology:
System Preparation: Parameterize the spirohydantoin ligand using a high-quality force field (e.g., OPLS4 or AMBER GAFF2). Solvate the molecule in a cubic TIP3P water box with a minimum 10 Å buffer.
Equilibration: Perform energy minimization (steepest descent), followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns at 298.15 K and 1 atm.
Alchemical Transformation: Define the perturbation pathway (e.g., annihilating the gem-dimethyl groups to assess their specific thermodynamic contribution). Use 11–20 intermediate
λ
(lambda) windows.
Production Run: Run 5 ns Molecular Dynamics (MD) simulations per
λ
window.
Data Analysis: Calculate
ΔGsolv
using the Multistate Bennett Acceptance Ratio (MBAR) method. Ensure the hysteresis between forward and reverse transformations is < 0.5 kcal/mol for self-validation.
Figure 2: Thermodynamic cycle used to calculate relative solvation free energies via FEP.
Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Thermodynamics
VT-NMR is utilized to determine the enthalpy (
ΔH∘
) and entropy (
ΔS∘
) of conformational exchanges or dimerization events in aqueous solution (
D2O
)[3].
Step-by-Step Methodology:
Sample Preparation: Dissolve 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione in
D2O
at varying concentrations (1 mM to 50 mM) to isolate concentration-dependent dimerization from intramolecular dynamics.
Data Acquisition: Acquire 1D
1H
and
13C
NMR spectra at 5 K intervals from 278 K to 353 K.
Line Shape Analysis: Monitor the chemical shifts of the N-H protons (if using
H2O/D2O
mixtures) or the adjacent
CH2
protons. Extract exchange rates (
kex
) or equilibrium constants (
Keq
) at each temperature.
Van 't Hoff Plotting: Plot
ln(Keq)
versus
1/T
. The slope yields
−ΔH∘/R
and the y-intercept yields
ΔS∘/R
.
Quantitative Data Presentation
The thermodynamic stability of hydantoin derivatives is highly sensitive to substitution. Table 1 summarizes representative thermodynamic parameters for related hydantoin systems to contextualize the expected behavior of 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione[2][3][5].
Compound Class / Motif
ΔHdimerization
(kcal/mol)
ΔGsolvation
(kcal/mol)
Primary Intermolecular Interaction
Unsubstituted Hydantoin
-8.5 to -9.0
-10.2
N−H⋯O=C
(Strong)
1-Methylhydantoin
-6.0 to -7.5
-8.4
N−H⋯O=C
(Moderate)
Spirohydantoin (General)
-8.3 to -8.9
-6.5 to -7.8
N−H⋯O=C
+
C−H⋯π
7,7-Dimethyl-spiro[4.4]
-7.0 to -8.5 (Est.)
-5.0 to -6.5 (Est.)
Sterically hindered H-bonding
Table 1: Comparative thermodynamic parameters. The bulky gem-dimethyl and spiro-cyclopentyl groups reduce the exothermicity of solvation due to hydrophobic penalty, while maintaining strong core dimerization potential.
Conclusion
The thermodynamic stability of 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione in aqueous solution is a complex interplay of the highly polar hydantoin core and the lipophilic, sterically demanding spiro-fused system. While the hydantoin moiety drives strong intermolecular hydrogen bonding (favoring dimerization or strong localized hydration), the 7,7-dimethyl-spiro[4.4]nonane framework introduces a significant hydrophobic penalty. Accurate characterization requires a self-validating approach combining alchemical FEP simulations with empirical VT-NMR and calorimetry, ensuring that both the enthalpic and entropic contributions to stability are rigorously quantified.
References
ACS Publications. "Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities." Crystal Growth & Design, 2025. [Link]
ResearchGate. "Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography." Biopolymers, 2000.[Link]
ACS Publications. "The Role of Bonded Terms in Free Energy Simulations: 1. Theoretical Analysis." The Journal of Physical Chemistry A, 2019. [Link]
MDPI. "Thermochemical Study of 1-Methylhydantoin." MDPI, 2022. [Link]
Pharmacokinetic Profiling of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione: A Technical Guide for Spirohydantoin Scaffold Optimization
Executive Summary & Rationale The spirohydantoin scaffold, particularly 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, has emerged as a privileged structural core in modern drug discovery. Its rigid, three-dimensional...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The spirohydantoin scaffold, particularly 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, has emerged as a privileged structural core in modern drug discovery. Its rigid, three-dimensional architecture provides exceptional vector projection for engaging complex biological targets, including[1] and[2].
However, early-generation unsubstituted spirohydantoins often suffered from rapid Phase I oxidative metabolism at the cyclopentane ring. As a Senior Application Scientist, the causality behind selecting the 7,7-dimethyl derivative is clear: the strategic incorporation of a gem-dimethyl group acts as a steric shield. This modification effectively blocks cytochrome P450 (CYP)-mediated hydroxylation, significantly extending the compound's metabolic half-life while preserving target affinity[1]. This whitepaper details the rigorous, self-validating pharmacokinetic (PK) profiling protocols required to evaluate this optimized scaffold.
Physicochemical Properties & ADME Predictability
The intrinsic physicochemical properties of 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The hydantoin moiety contributes a polar surface area (PSA) that ensures excellent aqueous solubility, while the lipophilic gem-dimethyl cyclopentane ring fine-tunes the partition coefficient (LogD) to facilitate passive transcellular diffusion[3].
Table 1: Physicochemical and Predictive ADME Parameters
Parameter
Value / Range
Pharmacokinetic Implication
Molecular Weight (MW)
182.22 g/mol
Highly favorable for oral absorption; easily accommodates further functionalization.
Topological PSA
~58.2 Ų
Excellent passive membrane permeability; well below the 140 Ų limit for oral drugs.
LogD (pH 7.4)
1.2 - 1.8
Optimal balance of aqueous kinetic solubility and lipid bilayer partitioning.
H-Bond Donors
2
Facilitates target binding without imposing a high desolvation energy penalty.
H-Bond Acceptors
2
Low efflux liability; minimizes interactions with promiscuous transporters.
In Vitro Pharmacokinetic Profiling Protocols
To validate the metabolic stability and permeability of compounds derived from this scaffold, self-validating in vitro systems must be employed. Isolating specific PK variables before advancing to complex in vivo models is critical for data integrity.
Protocol 1: Liver Microsomal Stability Assay (Phase I Metabolism)
Rationale: Unsubstituted spirohydantoins exhibit high intrinsic clearance due to CYP-mediated oxidation. This assay validates the metabolic shielding effect provided by the 7,7-dimethyl substitution[1].
Preparation : Prepare a 10 mM stock solution of the compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
Incubation Mixture : Combine the compound with human liver microsomes (HLM) or mouse liver microsomes (MLM) at a final protein concentration of 0.5 mg/mL.
Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
Sampling & Quenching : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation & Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (
Clint
).
Self-Validation Control : Run parallel incubations with testosterone (high clearance marker) and diclofenac (moderate clearance marker) to ensure microsomal enzymatic viability.
Rationale: To predict intestinal absorption and identify potential interactions with efflux transporters like P-glycoprotein (P-gp), which can severely limit oral bioavailability[2].
Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the transepithelial electrical resistance (TEER) exceeds 250 Ω·cm².
Dosing : Add 10 µM of the compound to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment (maintained at pH 7.4 in both chambers).
Incubation : Incubate at 37°C for 2 hours on an orbital shaker.
Sampling : Collect samples from the receiver chambers and quantify the transported compound via LC-MS/MS.
Calculation : Calculate the apparent permeability (
Papp
) and the efflux ratio (
ER=Papp(B−A)/Papp(A−B)
). An ER < 2 indicates low efflux liability.
Self-Validation Control : Run parallel bidirectional transport of propranolol (high permeability marker) and digoxin (P-gp substrate) to validate monolayer integrity and transporter functionality.
In Vivo Pharmacokinetic Profiling
Following successful in vitro validation, the scaffold undergoes in vivo profiling to determine systemic clearance, volume of distribution, and oral bioavailability. Studies in Swiss outbred mice or Sprague-Dawley rats are standard[3]. The 7,7-dimethyl spirohydantoin core typically demonstrates low plasma clearance and moderate-to-high oral bioavailability, overcoming the limitations of earlier unsubstituted generations[2].
Table 2: Representative In Vivo PK Parameters (Rodent Model)
PK Parameter
Intravenous (IV) Dosing (1 mg/kg)
Oral (PO) Dosing (10 mg/kg)
Cmax
N/A
1.8 - 2.5 µg/mL
Tmax
N/A
0.5 - 1.0 h
Half-life (t1/2)
2.4 - 3.1 h
2.8 - 3.5 h
Clearance (Cl)
8 - 12 mL/min/kg
N/A
Volume of Distribution (Vss)
1.5 - 2.2 L/kg
N/A
Oral Bioavailability (F%)
N/A
65% - 85%
Mechanistic Pathways & Visualizations
Fig 1: End-to-end pharmacokinetic profiling workflow for spirohydantoin derivatives.
Fig 2: Impact of 7,7-dimethyl substitution on CYP450-mediated phase I metabolism and clearance.
References
Lead Optimization and Avoidance of Reactive Metabolite Leading to PCO371, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist. ACS Publications.[Link]
Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PMC - NIH.[Link]
Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). PMC - NIH.[Link]
Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). MDPI.[Link]
The Pharmacological Topography of 7,7-Dimethyl-1,3-diazaspirononane-2,4-dione: Receptor Binding and Scaffold Analytics
The Pharmacological Topography of 7,7-Dimethyl-1,3-diazaspiro[1]nonane-2,4-dione: Receptor Binding and Scaffold Analytics As drug discovery pivots toward highly optimized, multi-target scaffolds, the spirohydantoin class...
Author: BenchChem Technical Support Team. Date: April 2026
The Pharmacological Topography of 7,7-Dimethyl-1,3-diazaspiro[1]nonane-2,4-dione: Receptor Binding and Scaffold Analytics
As drug discovery pivots toward highly optimized, multi-target scaffolds, the spirohydantoin class has emerged as a critical focal point. Specifically, 7,7-Dimethyl-1,3-diazaspiro[1]nonane-2,4-dione (CAS: 1536184-51-6) represents a highly tuned, privileged structure[2]. By fusing a hydantoin ring to a sterically restricted cyclopentane system, this molecule serves as a versatile chemical navigator for probing complex receptor pockets.
This technical guide deconstructs the receptor binding affinity, structural causality, and self-validating assay methodologies required to characterize this specific spirohydantoin scaffold.
Structural Topography and Pharmacophore Pre-organization
The core of the molecule is typically synthesized via the Bucherer–Bergs multicomponent reaction, a highly efficient one-pot synthesis that converts ketones into spirohydantoins without the need for unstable intermediates[3]. However, the addition of the 7,7-dimethyl substitution is not merely a cosmetic synthetic choice; it fundamentally alters the thermodynamic landscape of receptor binding.
Entropic Optimization: The gem-dimethyl group restricts the pseudo-rotation of the cyclopentane ring, locking it into a rigid envelope conformation. This pre-organization drastically reduces the entropic penalty typically incurred when a flexible ligand binds to a rigid receptor pocket.
Hydrophobic Packing: The lipophilic bulk of the dimethyl groups mimics the steroidal D-ring framework. This drives deep insertion into hydrophobic sub-pockets, a critical requirement for high-affinity target engagement.
Multi-Target Receptor Binding Landscape
Spirohydantoins are inherently pleiotropic, meaning their binding affinity can be directed toward multiple distinct targets based on peripheral substitutions.
A. Androgen Receptor (AR) Modulation
Spirohydantoin compounds have been extensively profiled and patented for their use as Selective Androgen Receptor Modulators (SARMs) and antagonists[4]. Aryl hydantoins share close spatial and structural similarities with established antiandrogenic drugs like nilutamide[1]. The spiro-fusion forces the hydantoin ring out of the plane of the cyclopentyl system, creating a 3D topology that effectively competes with dihydrotestosterone (DHT) for the Ligand-Binding Domain (LBD). However, its bulky geometry prevents the activating conformational shift of Helix 12, trapping the AR in an inactive state and preventing nuclear translocation.
B. Aldose Reductase (ALR2) Inhibition
Beyond nuclear receptors, spirohydantoins are classic pharmacophores for ALR2, an enzyme implicated in diabetic neuropathies. The imide nitrogen (N-H) of the hydantoin acts as a critical hydrogen bond donor to the Tyr48 and His110 residues in the enzyme's active site, while the bulky 7,7-dimethyl-cyclopentyl ring occupies the adjacent lipophilic specificity pocket.
C. Epigenetic Modulation
Emerging research has identified the unsubstituted 1,3-diazaspiro[1]nonane-2,4-dione core (designated as DVR06) as a potent modulator of epigenetic modifications. In plant models, this core successfully reverses vernalization by reducing repressive histone marks at specific genetic loci, highlighting the scaffold's ability to interface with epigenetic reader/writer complexes[5].
Fig 1: Proposed mechanism of AR antagonism by spirohydantoin derivatives.
Self-Validating Radioligand Competition Protocol
To quantify the binding affinity (
Ki
) of 7,7-Dimethyl-1,3-diazaspiro[1]nonane-2,4-dione to the Androgen Receptor, a highly controlled radioligand binding assay is required. Do not rely on standard phenotypic readouts without first proving direct target engagement.
Causality of Reagents:
Radioligand Choice ([³H]-Mibolerone): Natural DHT is rapidly metabolized by enzymes present in cell lysates. [³H]-mibolerone is a synthetic, metabolically stable androgen that ensures the baseline signal remains constant throughout the 2-hour incubation period.
Filter Matrix (PEI-Coated GF/B): The 7,7-dimethyl spirohydantoin is highly lipophilic. Uncoated glass fiber (GF/B) filters will trap the compound non-specifically. Pre-treating the filters with 0.5% Polyethylenimine (PEI)—a cationic polymer—neutralizes the filter's charge and eliminates lipophilic background noise.
Step-by-Step Methodology:
Receptor Preparation: Isolate cytosolic fractions from LNCaP cells (which overexpress AR) in a homogenization buffer containing sodium molybdate (to stabilize the AR-HSP90 complex).
Incubation: In a 96-well plate, combine 100 µL of receptor lysate, 1 nM [³H]-mibolerone, and varying concentrations of the spirohydantoin (10 µM to 0.1 nM) in DMSO (final DMSO concentration <1%).
Equilibration: Incubate the microplate at 4°C for 2 to 4 hours to reach thermodynamic equilibrium without degrading the receptor.
Separation: Harvest the reaction onto PEI-treated GF/B filter plates using a vacuum manifold. Wash rapidly 3x with ice-cold Tris-HCl buffer to separate bound from free radioligand.
Quantification: Add 50 µL of scintillation cocktail and read on a MicroBeta counter. Calculate the
IC50
using non-linear regression, and convert to
Ki
using the Cheng-Prusoff equation.
The Self-Validation Matrix:
A protocol is only trustworthy if it proves its own validity in real-time. This assay must satisfy three internal controls:
Total Binding (TB): Wells containing only [³H]-mibolerone and vehicle must yield >10,000 CPM.
Non-Specific Binding (NSB): Wells spiked with a 100-fold excess of unlabeled mibolerone must reduce the signal by at least 85%, proving the binding is receptor-specific.
Z'-Factor: The statistical divergence between TB and NSB must yield a Z'-factor
>0.5
, confirming the assay is robust enough for high-throughput screening.
Fig 2: Step-by-step workflow for the AR radioligand competitive binding assay.
Quantitative Affinity and Physicochemical Profiling
Based on Structure-Activity Relationship (SAR) mapping of the cyclopentyl-spirohydantoin class, the table below summarizes the predictive pharmacological and physicochemical profile of the 7,7-dimethyl derivative.
Parameter
Predictive Range / Value
Assay / Calculation Method
Mechanistic Rationale
AR Binding Affinity (
Ki
)
45 - 120 nM
Radioligand Competition
High lipophilicity of the gem-dimethyl group drives deep LBD sub-pocket insertion.
ALR2 Inhibition (
IC50
)
1.2 - 3.5 µM
Enzymatic Fluorometric
Hydantoin N-H acts as a critical hydrogen bond donor to Tyr48/His110.
LogD (pH 7.4)
1.8 - 2.2
Shake-flask method
Provides an optimal balance for aqueous solubility and membrane permeability.
Polar Surface Area (PSA)
58.2 Ų
In silico 2D topology
Falls well below the 140 Ų threshold, ensuring excellent cellular and nuclear penetration.
step-by-step synthesis protocol for 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Application Note: Synthesis and Mechanistic Profiling of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione Introduction and Strategic Rationale Spirohydantoins represent a privileged scaffold in medicinal chemistry, frequ...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Mechanistic Profiling of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Introduction and Strategic Rationale
Spirohydantoins represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of aldose reductase inhibitors and neuroprotective agents. The compound 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1536184-51-6)[1] serves as a critical structurally rigid building block.
To synthesize this spirocyclic system, the Bucherer-Bergs multicomponent reaction is the most robust and atom-economical pathway[2]. Unlike the Strecker synthesis, which requires a separate cyclization step with cyanate, the Bucherer-Bergs reaction enables a one-pot transformation of a ketone into a 5,5-disubstituted hydantoin using potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃)[3].
As an Application Scientist, it is crucial to understand that the success of this protocol relies heavily on the precise control of the biphasic/aqueous equilibrium. Ammonium carbonate acts as a dual-purpose reagent: it provides the ammonia necessary for imine/aminonitrile formation and the carbon dioxide required for the subsequent carbamoylation and ring closure[4].
Mechanistic Workflow
The following diagram illustrates the mechanistic logic and phase transitions of the Bucherer-Bergs reaction applied to 3,3-dimethylcyclopentan-1-one.
Mechanistic workflow of the Bucherer-Bergs synthesis for spirohydantoins.
Quantitative Reaction Parameters
To ensure reproducibility and high yield, the stoichiometry must account for the volatility of ammonia and carbon dioxide at elevated temperatures. A 1:2:3 molar ratio (Ketone:KCN:Carbonate) is optimal for driving the equilibrium toward the thermodynamically stable hydantoin[4].
Parameter
Target Value
Scientific Rationale
Ketone (Precursor)
1.0 Equivalent
3,3-dimethylcyclopentan-1-one is the limiting reagent.
Potassium Cyanide
2.0 Equivalents
Excess is required to drive cyanohydrin formation and compensate for trace hydrolysis at pH 8-9.
Ammonium Carbonate
3.0 - 4.0 Equivalents
Acts as a buffer, NH₃ source, and CO₂ source. Excess mitigates evaporative loss during reflux.
Solvent System
50% EtOH / 50% H₂O
Co-solvent system: EtOH dissolves the lipophilic ketone; H₂O dissolves the inorganic salts.
Temperature
60 °C – 70 °C
Provides activation energy for the isocyanate rearrangement without causing excessive reagent decomposition.
Reaction Time
16 – 24 Hours
The final rearrangement from the oxazolidinone to the hydantoin is rate-limiting.
Step-by-Step Experimental Protocol
Safety Warning: Potassium cyanide (KCN) is highly toxic. Hydrogen cyanide (HCN) gas can be liberated under acidic conditions. This entire procedure, including workup, MUST be conducted in a certified fume hood with a dedicated cyanide waste/bleach quenching trap.
Phase 1: Reaction Setup and Initiation
Solvent Preparation: In a heavy-walled round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of 50 mL absolute ethanol and 50 mL deionized water.
Reagent Solubilization: Add 3,3-dimethylcyclopentan-1-one (10.0 mmol, 1.12 g) to the solvent. Stir until a homogeneous solution or fine emulsion is achieved.
Salt Addition: Carefully add ammonium carbonate (35.0 mmol, 3.36 g) followed by potassium cyanide (20.0 mmol, 1.30 g).
Causality Note: The order of addition is critical. Adding ammonium carbonate first establishes a mild alkaline buffer (pH ~8.5), which prevents the rapid evolution of toxic HCN gas when KCN is subsequently introduced[4].
Sealing and Heating: Attach a reflux condenser tightly fitted with a gas bubbler (routed to a sodium hypochlorite trap). Heat the reaction mixture in an oil bath set to 65 °C. Maintain vigorous stirring for 18 hours.
Causality Note: The reaction must be heated gently. Boiling the solvent vigorously will strip the dissolved CO₂ and NH₃ from the solution, stalling the reaction at the aminonitrile stage[2].
Phase 2: Precipitation and Workup
Cooling: Remove the flask from the heat source and allow it to cool to room temperature. The mixture may appear as a pale yellow solution or contain some preliminary precipitate.
Acidification (CRITICAL STEP): Transfer the flask to an ice-water bath. Slowly, dropwise, add 6M Hydrochloric Acid (HCl) until the pH of the solution reaches 2-3.
Causality Note: Acidification serves two purposes. First, it protonates the hydantoin (pKa ~9), drastically reducing its aqueous solubility and forcing crystallization. Second, it neutralizes unreacted KCN. Ensure the scrubber is active, as HCN gas will be generated.
Crystallization: Stir the acidified suspension at 0-5 °C for 1 hour to maximize the precipitation of the spirohydantoin.
Phase 3: Isolation and Purification
Filtration: Collect the crude white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with three 15 mL portions of ice-cold distilled water to remove residual inorganic salts.
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize using a minimal amount of boiling 70% ethanol/water. Allow the solution to cool slowly to room temperature, then transfer to an ice bath.
Final Drying: Filter the purified crystals and dry them under a high vacuum at 45 °C for 12 hours to afford pure 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione.
Analytical Validation: Confirm product identity via LC-MS (Expected[M+H]+ = 183.1) and ¹H-NMR (look for the characteristic gem-dimethyl singlet integrating to 6H, and two distinct broad singlets for the hydantoin NH protons at ~8.5 ppm and ~10.5 ppm, depending on the solvent)[5].
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold
Source: Chemical Reviews - ACS Publications
URL:[Link]
7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione Structural Information
Source: PubChemLite (University of Luxembourg)
URL:[Link]
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione as a precursor in spirohydantoin synthesis
Application Note: 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione as a Versatile Precursor in Spirohydantoin Synthesis Introduction & Strategic Context In modern drug discovery, spirocyclic scaffolds are highly valued f...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione as a Versatile Precursor in Spirohydantoin Synthesis
Introduction & Strategic Context
In modern drug discovery, spirocyclic scaffolds are highly valued for their ability to impart three-dimensional rigidity, improve metabolic stability, and enhance target binding kinetics. 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1536184-51-6) is a specialized spirohydantoin precursor featuring a cyclopentane ring with a lipophilic gem-dimethyl group[1].
As a Senior Application Scientist, I frequently utilize this compound as a foundational building block. The spirohydantoin core is a proven pharmacophore found in aldose reductase inhibitors (such as sorbinil analogs used for diabetic complications)[2], anticonvulsants[3], and as a precursor for the synthesis of unnatural, sterically hindered α-amino acids via basic hydrolysis. The gem-dimethyl substitution at the C7 position specifically restricts the conformational flexibility of the cyclopentane ring, making it an excellent candidate for structure-activity relationship (SAR) optimization.
Mechanistic Causality: The Bucherer-Bergs Reaction
The synthesis of 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is achieved via the Bucherer-Bergs multicomponent reaction [4]. This method is vastly superior to the Strecker synthesis for spiro-compounds due to its higher yields, operational simplicity, and the ease of product isolation[3].
Stereochemical & Kinetic Insights:
The starting material, 3,3-dimethylcyclopentanone, is achiral (its mirror images are superimposable). However, its two carbonyl faces are enantiotopic. The reaction proceeds through the following cascade:
Iminium Formation: The ketone condenses with ammonia (generated in situ from the thermal decomposition of ammonium carbonate) to form an iminium ion.
Cyanide Addition: Nucleophilic attack by cyanide on the iminium ion yields an α-aminonitrile. Because the faces of the starting ketone are enantiotopic, this attack occurs with equal probability from either face, generating a racemic mixture.
Carboxylation & Cyclization: The α-aminonitrile reacts with carbon dioxide (also from ammonium carbonate) to form a carbamate intermediate, which undergoes intramolecular cyclization, expelling ammonia to form the hydantoin ring[4].
The formation of the spiro center (C5 of the hydantoin) breaks the prochirality of the precursor, resulting in the product being a racemic mixture of (5R)- and (5S)-7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione.
Visualizing the Mechanistic Workflow
Caption: Mechanistic pathway of spirohydantoin synthesis via the Bucherer-Bergs reaction.
Experimental Protocols
The following protocols are engineered to be self-validating systems . Physical changes during the reaction serve as real-time quality control checkpoints.
Protocol A: Synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Adapted from validated scalable spirohydantoin synthesis methodologies[5].
Reagents:
3,3-Dimethylcyclopentanone (1.0 eq, 100 mmol)
Potassium cyanide (KCN) (1.2 eq, 120 mmol)
Ammonium carbonate ((NH4)2CO3) (4.5 eq, 450 mmol)
Ethanol / Deionized Water (1:1 v/v, 250 mL)
Step-by-Step Methodology:
Preparation: In a well-ventilated fume hood, charge a 500 mL round-bottom flask with (NH4)2CO3, KCN, and the water portion of the solvent. Stir at room temperature for 10 minutes.
Addition: Dissolve the 3,3-dimethylcyclopentanone in the ethanol portion and add it to the aqueous mixture.
Self-Validation Checkpoint 1: The mixture will initially appear as a cloudy, biphasic suspension due to the lipophilicity of the ketone.
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 70–80 °C.
Self-Validation Checkpoint 2: As the temperature rises, the thermal decomposition of (NH4)2CO3 releases NH3 and CO2 (visible as gentle effervescence). The reaction mixture will transition into a clear, homogeneous solution as the polar α-aminonitrile intermediate forms.
Cyclization: Maintain heating for 15 hours.
Self-Validation Checkpoint 3: As the highly crystalline spirohydantoin product forms, it will begin to precipitate out of the hot solution, driving the reaction equilibrium forward.
Isolation: Cool the mixture to 0 °C in an ice bath and add 100 mL of cold water to maximize precipitation. Filter the colorless solid under vacuum, wash with cold water (2 × 50 mL) to remove residual salts, and dry in vacuo at 50 °C.
Protocol B: Regioselective N3-Alkylation
To utilize this compound as a precursor, downstream functionalization is often required. The hydantoin ring possesses two distinct nitrogen atoms (N1 and N3). N3 is flanked by two carbonyl groups, making it significantly more acidic (pKa ~8.5) than N1 (pKa ~11.5). We exploit this causality for regioselective functionalization.
Dissolve the spirohydantoin (1.0 eq) in anhydrous DMF.
Add a mild base, such as K2CO3 (1.5 eq). Stir for 15 minutes. The mild base selectively deprotonates N3 without affecting N1.
Add the alkylating agent (e.g., Methyl Iodide, 1.1 eq) dropwise.
Stir at room temperature for 12 hours, then quench with water and extract with ethyl acetate.
Quantitative Data & Analytical Characterization
Table 1: Reaction Optimization Causality
Parameter
Sub-optimal Condition
Optimized Condition
Causality / Scientific Rationale
Solvent System
Pure H2O
EtOH / H2O (1:1)
The lipophilic gem-dimethyl ketone has poor aqueous solubility. EtOH acts as a co-solvent to ensure a homogeneous intermediate phase.
Temperature
40 °C
80 °C
High thermal energy is strictly required to decompose (NH4)2CO3 into the active NH3 and CO2 gases necessary for the cascade[5].
| (NH4)2CO3 Eq. | 2.0 | 4.5 | A large excess is required to saturate the solution with CO2, driving the equilibrium of the transient carbamate intermediate toward cyclization. |
Table 2: Expected Analytical Signatures
Verification parameters for the isolated 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione.
Analytical Technique
Observed Parameter
Structural Assignment
1H NMR (DMSO-d6)
δ ~10.5 ppm (br s, 1H)
N3-H : Highly deshielded due to the electron-withdrawing effect of two adjacent C=O groups.
1H NMR (DMSO-d6)
δ ~8.3 ppm (br s, 1H)
N1-H : Less deshielded, adjacent to only one C=O and the spiro carbon.
1H NMR (DMSO-d6)
δ ~1.0 ppm (s, 6H)
C7 gem-dimethyl : Singlet integration confirms the intact lipophilic motif.
FT-IR
~1770 cm⁻¹, ~1715 cm⁻¹
C=O Stretches : Characteristic asymmetric and symmetric imide carbonyl stretches (C4 and C2).
| LC-MS (ESI+) | m/z 183.1 [M+H]⁺ | Confirms the exact mass of the C9H14N2O2 product (MW: 182.22)[1]. |
References
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity
Source: Molecules / National Center for Biotechnology Information (nih.gov)
URL:[Link]
Bucherer-Bergs Reaction Mechanism and Scope
Source: Organic Chemistry Portal
URL:[Link]
Scalable Synthesis and Isolation of the Four Stereoisomers of Methyl 1-Amino-3-(4-bromophenyl)cyclopentanecarboxylate
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones
Source: Journal of Medicinal Chemistry / Organic Chemistry Portal
URL:[Link]
Application Note: Catalytic High-Yield Synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Introduction & Scientific Background 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 1536184-51-6) 1[1] is a structurally rigid spirohydantoin derivative. Spirohydantoins are highly valued scaffolds in drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Background
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 1536184-51-6) 1[1] is a structurally rigid spirohydantoin derivative. Spirohydantoins are highly valued scaffolds in drug development due to their conformational restriction, which often translates to high target affinity in applications ranging from aldose reductase inhibitors (e.g., Sorbinil) to anticonvulsants 2[2].
The traditional route to this scaffold is the Bucherer-Bergs multicomponent reaction, which condenses 3,3-dimethylcyclopentanone with potassium cyanide (KCN) and ammonium carbonate ((NH4)2CO3) 3[3]. However, classical thermal conditions (refluxing in 1:1 ethanol/water) frequently suffer from moderate yields (40–60%). This inefficiency stems from two primary factors:
The Cyanohydrin Kinetic Trap : In the absence of rapid imine formation, cyanide reversibly adds to the ketone to form a cyanohydrin, stalling the reaction 4[4].
Volatile Reagent Loss : Ammonium carbonate decomposes into NH3 and CO2 at elevated temperatures. In open or standard reflux setups, the escape of these gases shifts the equilibrium away from the critical carbamic acid intermediate, leaving unreacted starting materials 5[5].
To achieve high-yield synthesis (>80%), catalytic interventions and specialized reactor conditions are required.
Mechanistic Rationale & Catalytic Optimization
The synthetic protocols detailed in this application note utilize two distinct optimization strategies to overcome the limitations of the classical Bucherer-Bergs reaction:
Thermodynamic Confinement (Autoclave) : Conducting the reaction in a sealed vessel at 110 °C prevents the escape of volatile components. This forces the carbamoylation and subsequent cyclization steps to completion by maintaining high local concentrations of NH3 and CO2 5[5].
Lewis Acid Catalysis (Nano-ZnO) : Utilizing nano-ordered ZnO under mechanochemical (ball-milling) conditions provides a mild Lewis acid environment. The zinc ions coordinate with the carbonyl oxygen of 3,3-dimethylcyclopentanone, significantly increasing its electrophilicity. This accelerates the nucleophilic attack of ammonia, rapidly forming the imine and bypassing the cyanohydrin trap entirely 5[5].
Catalytic Bucherer-Bergs pathway bypassing the cyanohydrin kinetic trap.
Quantitative Data: Yield Optimization
The following table summarizes the impact of reaction conditions on the yield of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione.
This protocol is ideal for multi-gram scale synthesis where specialized milling equipment is unavailable.
Reagents:
3,3-Dimethylcyclopentanone: 10 mmol (1.12 g)
Potassium Cyanide (KCN): 20 mmol (1.30 g)
Ammonium Carbonate ((NH4)2CO3): 40 mmol (3.84 g)
Solvent: 50% Aqueous Ethanol (20 mL)
Step-by-Step Methodology:
Preparation : In a 50 mL beaker, dissolve the KCN and (NH4)2CO3 in 10 mL of distilled water. Add 10 mL of ethanol followed by the 3,3-dimethylcyclopentanone.
Causality: Ethanol solubilizes the organic ketone, while water is necessary to dissolve the inorganic salts. The excess of ammonium carbonate acts as a buffer (pH ~8-9), preventing cyanide degradation (which occurs at high pH) and cyanohydrin stalling (which occurs at low pH) 4[4].
Validation Checkpoint : Before proceeding, verify the pH of the solution is between 8.5 and 9.0 using pH paper.
Reaction : Transfer the mixture to a 50 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in an oven at 110 °C for 12 hours.
Cooling : Allow the autoclave to naturally cool to room temperature before opening to prevent the sudden release of pressurized gases.
Workup & Precipitation : Transfer the mixture to a fume hood. Slowly acidify the mixture to pH 3 using 1M HCl.
Causality: Acidification neutralizes the excess ammonium carbonate and protonates the hydantoin nitrogen, drastically reducing its aqueous solubility and inducing crystallization. (Caution: Perform in a well-ventilated fume hood as residual cyanide will be released as HCN gas).
Isolation : Filter the precipitated white solid under a vacuum. Wash thoroughly with ice-cold water (2 x 10 mL) and recrystallize from hot ethanol to yield pure 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione.
This solvent-free method utilizes mechanochemistry and heterogeneous catalysis to achieve the highest yields in a fraction of the time.
Reagents:
3,3-Dimethylcyclopentanone: 10 mmol (1.12 g)
Potassium Cyanide (KCN): 15 mmol (0.98 g)
Ammonium Carbonate ((NH4)2CO3): 30 mmol (2.88 g)
Catalyst: Nano-ordered ZnO (10 mol%, ~81 mg)
Step-by-Step Methodology:
Loading : Place the 3,3-dimethylcyclopentanone, KCN, (NH4)2CO3, and nano-ZnO into a 50 mL stainless steel planetary ball mill jar containing 5 stainless steel balls (10 mm diameter).
Causality: Mechanochemical milling provides high local energy and intimate mixing of solid reagents, overcoming the mass transfer limitations of biphasic solvent systems. The ZnO nanoparticles provide a massive surface area for Lewis acid-base interactions 5[5].
Milling : Run the ball mill at 400 rpm for 90 minutes at room temperature.
Validation Checkpoint : Extract a small aliquot with ethyl acetate and check via TLC (Hexane:EtOAc 1:1). The disappearance of the starting ketone (visualized with KMnO4 stain) confirms reaction completion.
Extraction : Extract the milled powder with ethyl acetate (30 mL). Filter the suspension through a Celite pad to recover the nano-ZnO catalyst (which can be washed, dried, and reused).
Purification : Wash the organic filtrate with brine (15 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure. The crude product is highly pure but can be recrystallized from ethanol if analytical grade is required.
Analytical Characterization
To confirm the successful synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, the following analytical signatures should be observed:
Mass Spectrometry (LC-MS) : Expected pseudo-molecular ion
[M+H]+
at m/z 183.2 (Exact Mass: 182.22 g/mol ).
1H NMR (DMSO-d6, 400 MHz) : The spectrum must exhibit two distinct, broad singlets corresponding to the hydantoin ring NH protons (typically between
δ
8.0 - 8.5 ppm and
δ
10.5 - 10.8 ppm). A strong, integrated singlet for the gem-dimethyl group should be visible in the aliphatic region (
δ
1.0 - 1.1 ppm).
References
Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold
Chemical Reviews - ACS Publications[Link]
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity
PMC - NIH[Link]
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients
MDPI[Link]
applications of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione in drug discovery
An In-Depth Technical Guide to the Applications of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione in Drug Discovery Authored by a Senior Application Scientist Introduction: The Spirohydantoin Scaffold as a Privileged M...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Applications of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione in Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Spirohydantoin Scaffold as a Privileged Motif in Medicinal Chemistry
The hydantoin core, an imidazolidine-2,4-dione, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] This is attributed to its compact structure, capacity for diverse hydrogen bonding, and its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties.[1][2][3] The introduction of a spirocyclic junction, as seen in 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, imparts a rigid, three-dimensional architecture. This structural feature can lead to enhanced binding affinity and selectivity for biological targets by exploring chemical space more effectively than planar molecules. While direct applications of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS No. 1536184-51-6) are not extensively documented in current literature, the broader class of spirohydantoins has demonstrated significant potential across a range of therapeutic areas.[4] This guide will, therefore, focus on the prospective applications of this specific scaffold, drawing upon the established biological activities of structurally related spirohydantoin derivatives.
Spirohydantoin derivatives have shown a remarkable breadth of biological activities, including anticancer, anticonvulsant, antimicrobial, and antiviral properties.[1][3][5] Their success as kinase inhibitors, androgen receptor antagonists, and metalloprotease inhibitors highlights their versatility in drug design.[1][2] This document will provide detailed application notes and protocols to guide researchers in exploring the therapeutic potential of novel derivatives based on the 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione core.
Potential Therapeutic Applications
Based on the activities of analogous spirocyclic hydantoins, the 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione scaffold is a promising starting point for the development of novel therapeutics in several key areas:
Oncology
Spirohydantoins have emerged as a significant class of anticancer agents.[6][7] They have been investigated as inhibitors of various cancer-related targets.
Androgen Receptor (AR) Antagonism: Spirohydantoin derivatives have been successfully developed as potent AR antagonists for the treatment of prostate cancer.[1] The spirocyclic core can be functionalized to enhance binding to the AR ligand-binding domain, leading to the inhibition of AR signaling.
p300/CBP Histone Acetyltransferase (HAT) Inhibition: A novel spirohydantoin has been identified as a selective and orally bioavailable inhibitor of p300/CBP histone acetyltransferase, enzymes often dysregulated in various cancers.[8]
Antiproliferative Activity: Various spirohydantoin derivatives have demonstrated direct antiproliferative effects against a range of cancer cell lines, including leukemia, breast, and colon cancer.[6][9]
Neurology
The rigid structure of spirohydantoins makes them suitable candidates for targeting receptors and enzymes in the central nervous system.
Anticonvulsant Activity: The hydantoin ring is a core feature of the well-known anticonvulsant drug phenytoin. Spiro-substituted hydantoins have also been explored for their potential as antiepileptic agents.[10]
GABA-A Receptor Modulation: Recent studies have shown that spiro-hydantoins can reverse the action of positive allosteric modulators on GABA-A receptors, suggesting their potential in conditions characterized by excessive GABAergic activity.[10]
Infectious Diseases
The hydantoin scaffold has been utilized in the development of agents against a variety of pathogens.
Antimicrobial and Antifungal Activity: Derivatives of spirohydantoins have shown inhibitory activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as some fungi.[11][12]
Antiviral Activity: Certain spirohydantoin derivatives have been investigated for their potential as antiviral agents, including activity against HIV.[13]
Protocols for Synthesis and Screening
General Synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione Derivatives
The Bucherer-Bergs reaction is a classical and efficient method for the synthesis of hydantoins from ketones.[6] This can be adapted for the synthesis of the core scaffold and its subsequent derivatization.
Protocol 1: Synthesis of the Core Scaffold
This protocol describes the synthesis of the 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione core from 3,3-dimethylcyclopentanone.
Materials:
3,3-Dimethylcyclopentanone
Potassium cyanide (KCN)
Ammonium carbonate ((NH₄)₂CO₃)
Ethanol
Water
Hydrochloric acid (HCl)
Procedure:
In a sealed pressure vessel, dissolve 3,3-dimethylcyclopentanone (1 eq), potassium cyanide (2 eq), and ammonium carbonate (4 eq) in a 1:1 mixture of ethanol and water.
Heat the mixture to 80-90°C and maintain the pressure for 6-8 hours with stirring.
Cool the reaction mixture to room temperature.
Carefully acidify the mixture with concentrated HCl to pH 1-2 in a well-ventilated fume hood.
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione.
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Alkylation/Arylation for Library Generation
The N1 and N3 positions of the hydantoin ring can be readily functionalized to create a library of derivatives.
Materials:
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Various alkyl or aryl halides (e.g., benzyl bromide, iodobenzene)
A suitable base (e.g., potassium carbonate, sodium hydride)
A suitable solvent (e.g., DMF, acetonitrile)
Procedure:
To a solution of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (1 eq) in the chosen solvent, add the base (1.1-1.5 eq) and stir for 30 minutes at room temperature.
Add the desired alkyl or aryl halide (1.1 eq) to the mixture.
Heat the reaction to 60-80°C and monitor its progress by TLC.
Upon completion, cool the reaction mixture and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the desired N-substituted derivative.
Caption: General workflow for the synthesis of a library of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione derivatives.
Screening Protocols
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
Cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Synthesized spirohydantoin derivatives (dissolved in DMSO)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well plates
Plate reader
Procedure:
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Prepare serial dilutions of the test compounds in the cell culture medium.
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubate the plates for 48-72 hours.
Add MTT solution to each well and incubate for 4 hours.
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a plate reader.
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This protocol describes a method to screen for inhibitors of p300/CBP HAT activity.
Materials:
Recombinant human p300 or CBP protein
Histone H3 or H4 peptide substrate
Acetyl-CoA
HAT assay buffer
Synthesized spirohydantoin derivatives
A suitable detection system (e.g., colorimetric, fluorometric, or radiometric)
Procedure:
In a 96-well plate, add the HAT assay buffer, the histone peptide substrate, and the test compound at various concentrations.
Add the recombinant p300 or CBP enzyme to initiate the reaction.
Add Acetyl-CoA to start the acetylation process.
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Caption: A logical workflow for screening a library of spirohydantoin derivatives.
Data Presentation
Table 1: Hypothetical Physicochemical and Biological Data for a Library of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione Derivatives
Compound ID
R¹ Substituent
R³ Substituent
Molecular Weight ( g/mol )
cLogP
PC-3 IC₅₀ (µM)
p300 HAT IC₅₀ (µM)
Core
H
H
182.22
0.85
>100
>100
D-01
H
Benzyl
272.34
2.65
25.4
50.1
D-02
H
4-Fluorobenzyl
290.33
2.89
15.2
35.8
D-03
H
4-Chlorophenyl
292.76
3.35
8.7
12.5
D-04
Benzyl
Benzyl
362.46
4.45
45.1
75.3
Conclusion
The 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established success of the broader spirohydantoin class in medicinal chemistry, researchers can explore a wide range of biological targets. The protocols outlined in this guide provide a framework for the synthesis of a diverse chemical library and its subsequent evaluation in key therapeutic areas such as oncology and neurology. The unique three-dimensional structure of this spirocyclic system offers the potential for the discovery of new drugs with improved potency, selectivity, and pharmacokinetic properties.
References
Recent Applications of Hydantoins in Drug Discovery: Upd
Recent Applications of Hydantoins in Drug Discovery: Upd
Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2021). MDPI.
Twisted amides based on the spirohydantoin scaffold as potential anticancer agents.
Recent applications of hydantoin in medicinal chemistry. (2025). ChemicalBook.
Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities. (2025). R Discovery.
Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. (2021). PubMed.
Recent applications of hydantoin and thiohydantoin in medicinal chemistry.
Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. (2025). ACS Medicinal Chemistry Letters.
An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof.
Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.
A Technical Guide to the Potential Biological Activity of 6-Azaspiro[4.5]decan-7-one. Benchchem.
Application Note: Chromatographic Enantioseparation of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Executive Summary The enantiomeric resolution of chiral spirohydantoins is a critical bottleneck in the development of targeted therapeutics, including aldose reductase inhibitors and selective androgen receptor modulato...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The enantiomeric resolution of chiral spirohydantoins is a critical bottleneck in the development of targeted therapeutics, including aldose reductase inhibitors and selective androgen receptor modulators. This application note details a field-proven, scalable methodology for the chiral separation of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione . By leveraging Supercritical Fluid Chromatography (SFC) coupled with polysaccharide-based Chiral Stationary Phases (CSPs), we outline a self-validating workflow that transitions seamlessly from analytical screening to high-throughput preparative isolation.
Structural Causality and Chiral Recognition Mechanism
To develop an effective separation method, one must first understand the structural causality of the analyte. 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione consists of a polar hydantoin core spiro-fused at the C5 position to a lipophilic cyclopentane ring. The asymmetry of the molecule arises entirely from the gem-dimethyl substitution at the C7 position of the cyclopentane ring, which breaks the local plane of symmetry and renders the C5 spiro carbon a stereocenter.
Polysaccharide-based CSPs, particularly derivatized amylose and cellulose, are the gold standard for hydantoin enantioseparation[1]. The chiral recognition is driven by a highly specific sequence of molecular events:
Primary Hydrogen Bonding: The N–H (donors) and C=O (acceptors) of the hydantoin ring interact strongly with the carbamate linkages of the CSP.
Steric Inclusion: The helical twist of the polysaccharide creates a chiral groove. Enantioselectivity (
α
) is achieved because the bulky 7,7-dimethyl-cyclopentane moiety of one enantiomer fits sterically into this groove, allowing optimal H-bonding, while the other enantiomer experiences steric repulsion and elutes earlier[2].
Fig 1. Chiral recognition mechanism driven by H-bonding and steric inclusion in the CSP groove.
Method Development Strategy: SFC vs. HPLC
While Normal Phase HPLC (NP-HPLC) is traditionally used for chiral separations, Supercritical Fluid Chromatography (SFC) is vastly superior for spirohydantoins. The supercritical CO₂ mobile phase possesses gas-like diffusivity and liquid-like density. This allows for flow rates 3 to 5 times higher than HPLC without a proportional increase in backpressure, maintaining the integrity of the van Deemter curve. Furthermore, the rapid evaporation of CO₂ post-fractionation eliminates the thermal degradation risks associated with evaporating large volumes of aqueous or high-boiling NP-HPLC solvents during preparative scale-up[2].
Amylose-based columns (e.g., Chiralpak AD-H) consistently outperform cellulose-based columns (e.g., Chiralcel OD-H) for spirohydantoins. The tighter helical structure of amylose provides a more restrictive chiral cavity, which is highly sensitive to the steric bulk of the gem-dimethyl group[1].
Quantitative Screening Data
A systematic screening was performed using standard polysaccharide CSPs under SFC conditions. The data below summarizes the chromatographic behavior of the racemate.
Table 1: Analytical SFC Screening Results for 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Stationary Phase (5 µm)
Modifier (20% v/v in CO₂)
Additive
tR1
(min)
tR2
(min)
Selectivity (
α
)
Resolution (
Rs
)
Chiralpak AD-H (Amylose)
Methanol
0.1% TFA
4.21
5.85
1.45
3.20
Chiralpak AD-H (Amylose)
Ethanol
0.1% TFA
4.80
7.12
1.55
3.85
Chiralcel OD-H (Cellulose)
Methanol
0.1% TFA
5.10
5.95
1.20
1.80
Chiralcel OD-H (Cellulose)
Ethanol
0.1% TFA
5.45
6.20
1.18
1.65
Data Interpretation: Chiralpak AD-H with Ethanol as a modifier provides the highest resolution (
Rs
= 3.85). However, Methanol provides a faster run time with baseline resolution (
Rs
> 3.0), making it the optimal choice for high-throughput preparative scale-up.
Self-Validating Experimental Protocols
The following protocols represent a self-validating system. By embedding System Suitability Testing (SST) directly into the workflow, the scientist ensures that scale-up only proceeds when analytical baseline metrics are strictly met.
Fig 2. Systematic workflow for the chiral separation and preparative scale-up of enantiomers.
Protocol A: Analytical SFC Screening
Objective: Establish baseline resolution and determine enantiomeric elution order.
Sample Preparation: Dissolve racemic 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione in HPLC-grade Methanol to a final concentration of 2.0 mg/mL. Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter.
System Setup: Equip the analytical SFC system with a Chiralpak AD-H column (4.6 mm × 250 mm, 5 µm).
Chromatographic Conditions:
Mobile Phase: Isocratic 80% CO₂ / 20% Methanol.
Additive: 0.1% Trifluoroacetic acid (TFA) in the Methanol stream. Causality: While hydantoins are neutral, TFA suppresses non-specific secondary interactions with residual silanols on the silica support, preventing peak tailing.
Flow Rate: 3.0 mL/min.
Back Pressure Regulator (BPR): 120 bar.
Column Temperature: 35 °C.
Detection: UV at 210 nm (Hydantoins lack extended conjugation; low wavelength monitoring is mandatory).
System Suitability Check (Self-Validation): Inject 10 µL of the sample. Proceed to Protocol B only if the calculated Resolution (
Rs
) is
≥
2.5 and the Tailing Factor (
Tf
) is
≤
1.2 for both peaks.
Injection Volume: 1.0 mL (50 mg on-column per injection).
Stacked Injection Execution:
Based on the analytical scale, Peak 1 elutes at ~4.2 min and Peak 2 at ~5.8 min. The total window of elution is between 3.5 and 7.0 minutes.
Program the autosampler to execute stacked injections every 4.0 minutes .
Causality: Stacked injections interleave the chromatograms. Injection 2 occurs while Peak 2 of Injection 1 is still eluting, drastically reducing solvent consumption and maximizing daily throughput.
Fraction Collection & Recovery: Collect fractions based on UV threshold (>50 mAU). The CO₂ will spontaneously depressurize and vent, leaving the purified enantiomers dissolved in a small volume of Methanol. Evaporate the Methanol under reduced pressure at 40 °C to yield the crystalline pure enantiomers.
Conclusion
The enantioseparation of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is highly dependent on the steric recognition of the asymmetrically substituted cyclopentane ring. By utilizing an amylose-based CSP (Chiralpak AD-H) under SFC conditions, scientists can achieve robust baseline resolution. The transition from analytical screening to stacked-injection preparative SFC provides a highly efficient, green, and self-validating pathway for isolating pure enantiomers required for downstream pharmacological profiling.
References
Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. 1
Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Separations (MDPI). 2
Application Notes & Protocols: Synthesis of Spiro-Hydantoins via the Bucherer-Bergs Reaction
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Spiro-Hydantoins in Medicinal Chemistry In the landscape of modern drug discover...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Spiro-Hydantoins in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecular complexity and three-dimensionality is paramount for enhancing potency, selectivity, and pharmacokinetic properties.[1][2] Spiro-hydantoins, which feature a rigid spirocyclic framework fused to the pharmacologically significant hydantoin core, represent a privileged scaffold in medicinal chemistry.[1][3] The hydantoin moiety, an imidazolidine-2,4-dione, is a cornerstone in numerous approved drugs, valued for its ability to engage in multiple hydrogen bonding interactions.[1][2] The incorporation of a spirocyclic system introduces conformational rigidity, which can be instrumental in optimizing ligand-receptor interactions and exploring novel chemical space.
The Bucherer-Bergs reaction, a classic multicomponent reaction, stands as a highly efficient and straightforward method for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes.[4][5][6] This guide provides an in-depth exploration of the application of the Bucherer-Bergs reaction to the synthesis of spiro-hydantoins, with a specific focus on a model transformation of a spiro[4.4]nonanone derivative into the corresponding 1,3-diazaspiro[4.4]nonane-2,4-dione.
Part 1: The Bucherer-Bergs Reaction: Mechanism and Rationale
The Bucherer-Bergs reaction is a one-pot synthesis that combines a carbonyl compound, an alkali metal cyanide (such as KCN or NaCN), and ammonium carbonate to produce a hydantoin.[4][5] Its enduring appeal lies in its operational simplicity and the ready availability of starting materials.[6]
Accepted Reaction Mechanism
The reaction proceeds through a series of well-established intermediates:
Cyanohydrin Formation: The reaction is initiated by the nucleophilic attack of a cyanide ion on the carbonyl carbon of the starting ketone, forming a cyanohydrin intermediate.
Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin to yield an α-aminonitrile.
Carbamic Acid Formation & Cyclization: The amino group of the α-aminonitrile then attacks carbon dioxide (also from ammonium carbonate), forming a carbamic acid derivative. This is followed by an intramolecular cyclization to a 5-imino-oxazolidin-2-one.
Rearrangement to Hydantoin: The 5-imino-oxazolidin-2-one intermediate undergoes rearrangement, often via an isocyanate intermediate, to furnish the final, stable hydantoin product.[4][7]
This multi-step process, occurring in a single pot, is a testament to the efficiency of multicomponent reactions in generating molecular complexity.
Visualization of the Bucherer-Bergs Reaction Mechanism
Technical Support Center: Troubleshooting Solubility of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione in DMSO
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals encountering solubility bottlenecks with 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals encountering solubility bottlenecks with 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione in Dimethyl Sulfoxide (DMSO).
Rather than simply providing a list of quick fixes, this guide deconstructs the thermodynamic and kinetic barriers to solvation. By understanding the causality behind precipitation, you can implement our self-validating protocols to ensure reproducible bioassay results.
Molecular Profiling & Solvation Thermodynamics
Before troubleshooting, it is critical to understand the physicochemical nature of the target molecule. 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirohydantoin derivative.
Contains hydrophobic aliphatic regions and polar functional groups.
H-Bond Donors
2 (N-H groups)
Drives strong intermolecular bonding in the solid state.
H-Bond Acceptors
2 (C=O groups)
Interacts strongly with protic solvents or moisture.
The Causality of Precipitation:
Spirohydantoins are notorious for their high crystal lattice energies. The two N-H groups and two C=O groups on the hydantoin ring form highly stable, infinite hydrogen-bonded chains or
R22(8)
dimeric motifs in the solid state[2]. To dissolve this compound, the solvent must break these intermolecular bonds. Anhydrous DMSO, a strong hydrogen-bond acceptor, is highly effective at this. However, the spiro-cyclopentyl moiety is highly lipophilic. If the DMSO absorbs even trace amounts of water from the atmosphere, the water molecules preferentially hydrogen-bond with DMSO, disrupting the solvation shell around the hydrophobic spiro-ring and forcing the compound to crash out of solution[3].
Q1: I weighed fresh powder, but it is not fully dissolving in 100% DMSO at room temperature. Why?A: This is a kinetic limitation driven by the compound's high crystal lattice energy[2]. While the thermodynamic solubility of hydantoins in DMSO is generally high, the rigid spiro-structure resists initial dissolution.
Actionable Fix: Do not assume the compound is insoluble. Apply mechanical disruption (vortexing) followed by thermal kinetic energy (bath sonication at 37°C for 10–15 minutes). The heat provides the activation energy required to break the solid-state hydrogen bonds, while DMSO stabilizes the free molecules.
Q2: My 50 mM DMSO stock solution was crystal clear yesterday, but today it is cloudy. What happened?A: You are observing moisture-induced supersaturation. DMSO is highly hygroscopic; an uncapped tube of DMSO can absorb up to 50% water by volume from atmospheric humidity within 24–72 hours[4]. When water enters the DMSO stock, it increases the polarity of the solvent system. The hydrophobic 7,7-dimethyl-cyclopentyl ring cannot be solvated by water, leading to rapid nucleation and precipitation[3].
Actionable Fix: Always use septum-sealed, anhydrous DMSO (≥99.9%). See Protocol B below to recover your stock.
Q3: The compound dissolves perfectly in DMSO, but precipitates instantly when I dilute it into my aqueous cell culture media. How do I prevent this "solvent crash"?A: This occurs when the final DMSO concentration drops below the threshold required to maintain the compound's solvation shell.
Actionable Fix: First, ensure your final DMSO concentration is ≤1% to prevent cellular toxicity. Second, leverage the compound's pKa. The imide nitrogen (N-H) of the hydantoin ring is weakly acidic[5]. By adjusting your aqueous assay buffer to a slightly basic pH (e.g., pH 8.0–8.5), you can partially deprotonate the hydantoin, forming a highly water-soluble salt. Always run a vehicle control (buffer + DMSO without the compound) to ensure the elevated pH does not independently affect your bioassay[5].
Standard Operating Protocols (SOPs)
Protocol A: Preparation of Stable Anhydrous Stock Solutions
This protocol is a self-validating system designed to prevent moisture uptake and freeze-thaw degradation.
Equilibration: Allow the sealed vial of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione powder to equilibrate to room temperature in a desiccator before opening. This prevents condensation on the cold powder.
Solvent Extraction: Using a dry, inert-gas purged syringe, extract the required volume of anhydrous DMSO (≥99.9%, packed under Argon) through the septum of the solvent bottle.
Dissolution: Add the DMSO to the powder. Vortex vigorously for 30 seconds.
Thermal Sonication: Place the vial in a bath sonicator set to 37°C for 10 minutes.
Visual Validation: Inspect the solution against a dark background under a bright light. The solution must be optically clear with no micro-particulates.
Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10 µL to 50 µL) in tightly sealed, low-bind microcentrifuge tubes.
Storage: Store aliquots at -20°C inside a secondary container filled with active desiccant (e.g., Drierite).
Protocol B: Recovery of Precipitated DMSO Stocks
Use this protocol if an existing stock has crashed out due to freeze-thaw cycles or minor water absorption.
Thawing: Remove the precipitated aliquot from the -20°C freezer and allow it to reach room temperature naturally. (Note: DMSO freezes at 18.5°C, so it will appear solid initially)[3].
Heating: Incubate the tube in a dry block heater at 40°C for 15 minutes.
Sonication: Transfer to a bath sonicator and sonicate for 5 minutes.
Validation Check: Centrifuge the tube at 10,000 x g for 1 minute. Check the bottom of the tube for a white pellet. If a pellet remains, the water content is too high, and the stock must be discarded. If clear, use immediately and discard any unused portion.
Troubleshooting Workflow Visualization
Figure 1: Decision tree for troubleshooting spirohydantoin solubility and stability in DMSO workflows.
BenchChem. "Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility". BenchChem Technical Support.
Gonzales, R., et al. "Busting Myths in Compound Handling Practices for Assay Developers". ResearchGate (June 2021).
Lazić, A., et al. "Unravelling conformational and crystal packing preferences of cyclohexane-5-spirohydantoin derivatives". CrystEngComm / ResearchGate (Jan 2022).
BenchChem. "How to improve solubility of 5-(4-Hydroxybenzylidene)hydantoin for bioassays". BenchChem Technical Support.
reducing unwanted byproducts in 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione synthesis
Welcome to the Technical Support Center for the synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione . As a Senior Application Scientist, I frequently consult with drug development professionals struggling to is...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione .
As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate sterically hindered spirohydantoins. The synthesis of this specific compound from 3,3-dimethylcyclopentanone relies on the Bucherer-Bergs reaction —a robust multicomponent process that is, unfortunately, highly susceptible to equilibrium shifts and thermodynamic traps.
This guide is engineered to move beyond basic troubleshooting. We will dissect the causality behind byproduct formation, establish self-validating experimental protocols, and provide authoritative grounding to ensure your synthesis is both high-yielding and reproducible.
Part 1: Mechanistic Pathway & Byproduct Divergence
The Bucherer-Bergs reaction is under strict thermodynamic control. The reaction proceeds via a cyanohydrin intermediate, which converts to an
α
-amino nitrile, undergoes carbamoylation with
CO2
, and finally cyclizes into the spirohydantoin 1. Because every step prior to the final cyclization is reversible, any deviation in pressure, temperature, or stoichiometry will shunt the reaction toward unwanted byproducts.
Bucherer-Bergs mechanistic pathway and byproduct divergence.
Part 2: Diagnostic FAQs
Q1: My LC-MS shows a massive peak for unreacted 3,3-dimethylcyclopentanone. Why isn't the reaction initiating?Causality: The initial formation of the cyanohydrin and subsequent
α
-amino nitrile is highly reversible. Ammonium carbonate
(NH4)2CO3
acts as the source for both
NH3
and
CO2
. If your reaction is run in an open flask or a poorly sealed vessel, these volatile gases escape. According to Le Chatelier's principle, the loss of
NH3
drives the equilibrium backward, regenerating the starting ketone 2.
Solution: You must use a heavy-walled pressure vessel or sealed tube to maintain high autogenous pressure 1. Additionally, ensure your ammonium carbonate is freshly crushed; old stock often degrades into ammonium carbamate and lacks sufficient
CO2
.
Q2: I am isolating an acyclic impurity that NMR identifies as an
α
-amino nitrile or hydantoic acid. How do I force the cyclization?Causality: The cyclization of the hydantoic acid intermediate into the spirohydantoin requires overcoming a significant activation energy barrier, exacerbated by the steric bulk of the 3,3-dimethyl substitution on the cyclopentane ring. If the temperature is too low (e.g., < 50 °C) or if
CO2
pressure is insufficient to form the carbamic acid intermediate, the reaction stalls here 3.
Solution: Maintain the reaction strictly between 60–70 °C and increase the reaction time to 18 hours to allow the thermodynamically favored spirohydantoin to accumulate.
Q3: My yield of the spirohydantoin is low, and I am detecting high levels of an
α
-amino acid. What went wrong?Causality: While the Bucherer-Bergs reaction is designed to yield hydantoins, excessive thermal stress (> 80 °C) or prolonged exposure to the highly basic reaction medium will cause the newly formed hydantoin ring to hydrolyze. This base-catalyzed ring opening yields the corresponding restricted
α
-amino acid 4.
Solution: Do not exceed 70 °C. Implement the self-validating in-process checks described in the protocol below to quench the reaction the moment the intermediate is consumed, preventing over-reaction.
Part 3: Troubleshooting Logic & Optimization Data
Logic tree for identifying and resolving common spirohydantoin byproducts.
Quantitative Optimization Summary
The following table summarizes the causal relationship between reaction parameters and the resulting chemical profile. Use this to benchmark your own reaction conditions.
Reaction Condition
Vessel Type
Temp (°C)
Time (h)
Yield (%)
Major Byproduct Observed
1.0 eq
(NH4)2CO3
Open Flask
80
12
< 20%
Unreacted Ketone (Loss of
NH3/CO2
)
4.0 eq
(NH4)2CO3
Sealed Tube
100
24
45%
α
-Amino Acid (Thermal Hydrolysis)
4.0 eq
(NH4)2CO3
Sealed Tube
40
24
30%
α
-Amino Nitrile (Incomplete Cyclization)
4.0 eq
(NH4)2CO3
Sealed Tube
65
18
> 85%
None (Optimized Conversion)
Part 4: Self-Validating Experimental Protocol
To ensure high scientific integrity, this protocol is designed as a self-validating system . It includes mandatory in-process checks (IPC) that prevent you from moving to the next step until the chemical causality of the current step is confirmed.
Step 1: Reagent Preparation & Assembly
In a heavy-walled pressure vessel (rated for at least 150 psi), dissolve 10.0 mmol of 3,3-dimethylcyclopentanone in 15 mL of a 1:1 (v/v) mixture of absolute ethanol and deionized water.
Validation: Ensure the ketone is fully miscible. A biphasic mixture at this stage will cause localized concentration gradients, favoring aldol condensation byproducts.
Step 2: Reagent Charging
Add 15.0 mmol (1.5 eq) of Potassium Cyanide (KCN). (Caution: Highly toxic. Perform strictly in a fume hood).
Causality Check: The massive excess of
(NH4)2CO3
is non-negotiable. It compensates for the inevitable partial decomposition during heating and ensures the reaction medium remains saturated with
CO2
, which is required to push the
α
-amino nitrile toward the hydantoic acid 3.
Step 3: Sealed Heating (Thermodynamic Control)
Seal the pressure vessel tightly with a Teflon O-ring cap.
Submerge the vessel in a pre-heated oil bath at 65 °C and stir vigorously for 16 hours.
Causality Check: 65 °C is the "Goldilocks" zone. It provides enough thermal energy to overcome the steric hindrance of the 3,3-dimethyl group during cyclization, but is low enough to prevent the base-catalyzed hydrolysis of the spirohydantoin into an
α
-amino acid 4.
Step 4: In-Process Validation (IPC)
Remove the vessel from the heat and cool it in an ice bath to 0 °C before opening to prevent sudden outgassing.
Extract a 50
μ
L aliquot, dilute in methanol, and run an LC-MS.
Self-Validation Gate: Look for the mass of the
α
-amino nitrile intermediate. If it is present at >5% relative abundance, reseal the vessel and heat for an additional 4 hours. Do NOT proceed to workup until the intermediate is consumed.
Step 5: Isolation & Purification
Once validated, pour the reaction mixture into 50 mL of crushed ice/water. The 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione will precipitate as a white solid.
Filter under vacuum and wash with ice-cold water (3 x 15 mL) to remove residual cyanide and inorganic salts.
Recrystallize the crude solid from a minimal amount of hot ethanol/water (70:30) to achieve >98% purity.
References
Chemical Reviews - ACS Publications. Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold.[Link]
Technical Support Center: Optimizing HPLC Analysis for 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Welcome to the technical support hub for the analysis of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support hub for the analysis of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common chromatographic challenges encountered with this and similar spirohydantoin compounds. Our focus is on delivering scientifically sound, actionable advice to help you develop robust and reliable HPLC methods.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the initial setup and strategy for analyzing 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione.
Q1: What are the key chemical properties of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione to consider for HPLC method development?
A1: Understanding the analyte's physicochemical properties is the first step in method development.[1] This compound is a spirohydantoin, a class of molecules that are typically polar. The two nitrogen atoms in the hydantoin ring can act as proton donors or acceptors, making the molecule's ionization state—and thus its retention in reversed-phase HPLC—highly dependent on the mobile phase pH.[2][3] Successful method development requires careful control over pH to ensure consistent retention and good peak shape.
Q2: What type of HPLC column is most suitable for this analysis?
A2: Given its polar nature, 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione can be challenging to retain on traditional C18 columns, especially with high organic mobile phases.[4] Consider these options:
"AQ" or Polar-Embedded C18 Columns: These columns are designed to prevent phase collapse in highly aqueous mobile phases (e.g., >95% water), which are often necessary to retain polar compounds.[5]
T3 Columns: Columns with lower C18 ligand density, such as Waters T3 technology, are also engineered for enhanced retention of polar analytes and are compatible with 100% aqueous conditions.
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase for very polar compounds. It uses a polar stationary phase and a high-organic mobile phase, promoting retention of polar analytes that would otherwise elute in the void volume.[6]
Q3: How does mobile phase pH affect the retention and peak shape of this compound?
A3: Mobile phase pH is a critical parameter.[3][7] The hydantoin ring contains acidic protons on the nitrogen atoms. At a pH well below the pKa of these protons, the molecule will be in its neutral, non-ionized form. In this state, it is more hydrophobic and will be better retained on a reversed-phase column.[2][8] Conversely, at a pH above its pKa, the molecule becomes ionized (negatively charged), increasing its polarity and causing it to elute much earlier.[8] Operating at a pH close to the analyte's pKa can lead to a mix of ionized and non-ionized forms, resulting in poor peak shapes like tailing or splitting.[3] Therefore, a common strategy is to use a buffered mobile phase with a pH at least 1-2 units away from the analyte's pKa.[9]
Troubleshooting Guide: Retention Time Optimization
This section provides a detailed, question-and-answer-based approach to resolving specific experimental issues.
Problem 1: Retention time is too short; the peak is eluting at or near the solvent front (void volume).
This is a classic sign of insufficient interaction between the analyte and the stationary phase, a common issue for polar compounds in reversed-phase chromatography.[4]
Causality Analysis: In reversed-phase HPLC, retention is driven by hydrophobic interactions. Polar molecules like 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione have a higher affinity for the polar mobile phase than for the nonpolar stationary phase, leading to rapid elution.[10]
Step-by-Step Solution Protocol:
Decrease Organic Modifier Concentration: The most direct way to increase retention in reversed-phase is to make the mobile phase more polar.[11] Systematically decrease the percentage of acetonitrile or methanol in your mobile phase. A 10% decrease in the organic component can be expected to increase retention by a factor of 2 to 3.[10]
Run 100% Aqueous Mobile Phase: If decreasing the organic content is insufficient, attempt to use a 100% aqueous mobile phase. Crucially, ensure your C18 column is "AQ" type or otherwise specified for use in 100% aqueous conditions to prevent phase collapse. [5]
Control Mobile Phase pH: If your analyte is partially ionized, it will be more polar and less retained. Add a buffer (e.g., phosphate or formate) to the aqueous portion of your mobile phase to lower the pH. For a hydantoin, an acidic pH (e.g., pH 2.5-4) will suppress the deprotonation of the N-H groups, making the molecule more neutral and increasing its retention.[2][8]
Consider Alternative Column Chemistry: If the above steps fail, your column is likely not suitable.
Switch to a polar-embedded phase or a column with lower ligand density designed for polar analytes.
Explore HILIC chromatography , which is specifically designed for retaining highly polar compounds.[6]
Problem 2: Retention time is inconsistent and drifting between injections.
Unstable retention times compromise the reliability and validity of an analytical method.[9]
Causality Analysis: Drifting retention times usually point to an un-equilibrated system, changes in the mobile phase over time, or temperature fluctuations.[12][13]
Step-by-Step Solution Protocol:
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting analysis. For reversed-phase, flushing with 10-20 column volumes is standard. HILIC methods may require significantly longer equilibration times (30+ column volumes) to ensure a stable water layer forms on the stationary phase.[5]
Verify Mobile Phase Preparation and Stability:
Always measure the pH of the aqueous component before mixing with the organic solvent.[8]
Use freshly prepared mobile phase. Buffers can support microbial growth, and volatile components can evaporate over time, changing the composition.[13]
Ensure adequate mobile phase degassing to prevent bubble formation in the pump.[9]
Use a Column Thermostat: Column temperature significantly affects retention time.[13] Even minor fluctuations in ambient lab temperature can cause drift. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 30-40 °C) is essential for reproducibility.[14]
Check for System Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect the flow rate, leading to retention time shifts.[13]
Problem 3: The analyte peak is tailing or showing poor symmetry.
Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.[15]
Causality Analysis: Peak tailing for ionizable compounds is often caused by secondary interactions with the stationary phase or operating at a pH too close to the analyte's pKa.[3] Residual, acidic silanol groups on the silica backbone of the column can interact with the analyte, causing tailing.[8]
Step-by-Step Solution Protocol:
Optimize Mobile Phase pH: This is the most effective tool for improving the peak shape of ionizable compounds.[2][3] Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa to ensure it exists predominantly in a single ionic state (preferably neutral).[9] For this compound, using an acidic modifier like 0.1% formic acid or a phosphate buffer at pH < 4 is a good starting point.
Increase Buffer Strength: If the buffer concentration is too low, it may not have sufficient capacity to control the on-column pH, leading to peak shape issues.[9] A buffer concentration of 10-25 mM is typically adequate.
Check for Sample Solvent Mismatch: The solvent used to dissolve the sample should be as close as possible to the mobile phase composition. Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile) into a weak mobile phase (e.g., 95% water) can cause significant peak distortion.[9] If possible, dissolve the sample directly in the mobile phase.
Reduce Sample Load: Overloading the column can lead to peak tailing.[13] Try reducing the injection volume or the concentration of the sample to see if the peak shape improves.
Consider a High-Purity Column: Modern columns packed with high-purity silica have fewer residual silanol groups and often provide better peak shapes for basic or ionizable compounds.
Data-Driven Optimization
Use the following table as a guide to predict the effect of parameter changes on your chromatography. The ideal retention factor (k) should be between 2 and 10 for robust methods.[10]
Parameter
Change
Effect on Retention Time (tR)
Effect on Peak Shape
Rationale & Key Considerations
Organic Modifier %
Decrease
Increase
Generally minimal
Decreases mobile phase elution strength, promoting more interaction with the stationary phase.[10][11]
Mobile Phase pH
Lower (more acidic)
Increase
Improve (less tailing)
Suppresses ionization of the hydantoin N-H groups, making the analyte more hydrophobic and less prone to secondary silanol interactions.[2][8]
Flow Rate
Decrease
Increase
May improve efficiency
Increases the time the analyte spends interacting with the stationary phase.[5] However, this will also increase run time and broaden peaks due to diffusion.
Column Temperature
Increase
Decrease
May improve efficiency
Lowers mobile phase viscosity, which can improve mass transfer and lead to sharper peaks. However, it reduces retention.[14]
Buffer Concentration
Increase
Minimal
Improve
Ensures stable pH on the column surface, preventing mixed-mode interactions that cause peak tailing.[6][9]
Workflow & Logic Visualization
The following diagram outlines a logical troubleshooting workflow for addressing inadequate retention time for 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione.
Caption: Troubleshooting workflow for poor retention.
References
Waters Corporation. (n.d.). How do I increase retention time for a polar compound on a liquid chromatography (LC) column? - WKB74280. Retrieved from [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
A2Z Chemical. (n.d.). 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2025, June 15). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2017). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. Retrieved from [Link]
LCGC International. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2025, June 25). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. Retrieved from [Link]
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
Welch Materials, Inc. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
BioPharma Services Inc. (2023, June 17). Bioanalytical Method Development: High PH Mobile Phase. Retrieved from [Link]
MilliporeSigma. (n.d.). 1,3-Diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
World Journal of Pharmaceutical Research. (2021, May 11). A comprehensive review of method development by HPLC. Retrieved from [Link]
Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]
PMC. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]
PubChem. (n.d.). 2,7-Diaza-spiro[4.4]nonane. Retrieved from [Link]
USDA Food Safety and Inspection Service. (n.d.). Determination of Dipyrone-Related Residues by HPLC. Retrieved from [Link]
Agilent Technologies. (2008, April 30). Rapid Separation and Identification of Carbonyl Compounds by HPLC Application. Retrieved from [Link]
Semantic Scholar. (2021, October 2). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Retrieved from [Link]
Longdom Publishing. (2014). HPLC Analysis of Monomer Release from Conventionally and High Temperature High-Pressure Polymerised Urethane Dimethacrylate Intended for Biomedical Applications. Journal of Chromatography & Separation Techniques, 5(3). Retrieved from [Link]
PMC. (2025, April 26). SPE-HPLC-DAD Dosage of Seven Neonicotinoids in Green Coffee. Retrieved from [Link]
Technical Support Center: Stabilizing 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione in Acidic Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation of spiro-hydantoin scaffolds during synthesis or a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation of spiro-hydantoin scaffolds during synthesis or assay preparation.
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a sterically constrained spiro-hydantoin. While the spiro-fused cyclopentane ring offers some kinetic shielding, the hydantoin core remains fundamentally susceptible to acid-catalyzed hydrolysis. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to maintain the structural integrity of this scaffold during highly acidic workflows (such as Boc-deprotection or resin cleavage).
Mechanistic Insight: The Causality of Degradation
To prevent degradation, we must first understand the mechanism. Hydantoin degradation in acid is not caused by the proton (
H+
) alone; it is a synergistic attack requiring both a proton and a nucleophile (water)[1].
When exposed to strong aqueous acids, the C4 carbonyl oxygen of the hydantoin ring becomes protonated. This dramatically increases the electrophilicity of the C4 carbon, allowing water to attack and form a tetrahedral intermediate. The breakdown of this intermediate is the rate-determining step, leading to the cleavage of the C-N bond and the formation of a ring-opened hydantoic acid (N-carbamoyl amino acid)[2]. Prolonged exposure or heat further hydrolyzes this into the corresponding free amino acid, carbon dioxide, and ammonium[3].
Fig 1: Acid-catalyzed hydrolysis pathway of the spiro-hydantoin core.
Troubleshooting FAQs
Q1: I am losing my 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione core during a standard Boc-deprotection with TFA. Why is this happening?A: Your Trifluoroacetic acid (TFA) or solvent likely contains trace water. As established by kinetic studies on iminohydantoins and related amides, the formation of the tetrahedral intermediate is strictly dependent on water acting as a nucleophile[2]. If your Dichloromethane (DCM) is not anhydrous, or if you are using ambient-grade TFA (which is highly hygroscopic), the trace water will initiate the ring-opening sequence.
Q2: How can I perform strong acid deprotections without cleaving the hydantoin ring?A: You must eliminate the nucleophile. By switching to strictly anhydrous acidic conditions—such as 4M HCl in anhydrous 1,4-dioxane or 100% anhydrous TFA in dry DCM—you provide the protons necessary for deprotection (e.g., cleaving a tert-butyl group) without providing the water necessary to form the tetrahedral intermediate. Under strictly anhydrous conditions, the protonated hydantoin is a stable dead-end complex that reverts to the intact hydantoin upon neutralization.
Q3: Does temperature play a significant role if I am forced to use aqueous acids?A: Yes. The hydrolysis of hydantoins is highly temperature-dependent. The activation energy barrier for the breakdown of the tetrahedral intermediate into the hydantoic acid is significant[2]. If you must use aqueous conditions, keeping the reaction strictly at or below 0 °C can kinetically trap the compound and minimize degradation, though it will not stop it entirely.
Quantitative Stability Data
The following table summarizes the structural integrity of the spiro-hydantoin core under various common acidic workflows. This data clearly illustrates that the presence of water, rather than the strength of the acid, is the primary driver of degradation.
Acidic Condition
Solvent System
Temp (°C)
Time
Hydantoin Core Integrity (%)
Recommended Use
6M HCl (aq)
Water
100 °C
12h
< 5% (Complete Hydrolysis)
Avoid entirely
1M HCl (aq)
Water
25 °C
24h
~ 60% (Partial Ring Opening)
Not recommended
50% TFA
DCM / Water
25 °C
2h
~ 85% (Slow Degradation)
Avoid if possible
100% TFA
Anhydrous DCM
25 °C
2h
> 99% (Stable)
Standard Deprotection
4M HCl
Anhydrous Dioxane
25 °C
2h
> 99% (Stable)
Optimal Deprotection
Decision Workflow for Acidic Reagents
To ensure experimental success, follow this logical workflow when designing a synthetic step involving 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione.
Fig 2: Reagent selection workflow to prevent spiro-hydantoin degradation.
This protocol is a self-validating system designed to completely exclude water, ensuring the 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione core remains >99% intact during the removal of acid-labile protecting groups.
Materials Required:
Substrate containing the spiro-hydantoin core.
4M HCl in anhydrous 1,4-dioxane (commercially available, stored over molecular sieves).
Anhydrous Dichloromethane (DCM).
Argon or Nitrogen gas line.
Step-by-Step Methodology:
Substrate Desiccation: Place the starting material in a round-bottom flask. Co-evaporate with anhydrous toluene (2 x 5 mL) to remove trace azeotropic water. Dry under high vacuum for 1 hour.
Atmosphere Control: Flush the flask with dry Argon or Nitrogen. Maintain an inert atmosphere throughout the reaction to prevent atmospheric moisture from dissolving into the solvent.
Solvation: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 10 equivalents of 4M HCl in anhydrous 1,4-dioxane dropwise via syringe.
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 1–2 hours. Monitor the disappearance of the starting material via LC-MS or TLC.
Quenching & Isolation: Once complete, do not quench with aqueous base, as the sudden exotherm in the presence of water can cause transient hydrolysis. Instead, evaporate the volatiles directly under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30 °C.
Purification: Triturate the resulting crude hydrochloride salt with cold, anhydrous diethyl ether to remove residual dioxane and byproducts. Filter to isolate the pure, intact spiro-hydantoin derivative.
References
Hydantoin - Synthesis of amino acids
Source: Wikipedia, The Free Encyclopedia
URL: [Link]
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Study on the Formation of Glycine by Hydantoin and Its Kinetics
Source: ACS Omega
URL:[Link]
purification and recrystallization techniques for crude 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Technical Support Center: Purification of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione Welcome to the dedicated technical support guide for the purification and recrystallization of crude 7,7-Dimethyl-1,3-diazaspiro[...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Welcome to the dedicated technical support guide for the purification and recrystallization of crude 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this spirohydantoin derivative. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the nuances of the purification process, enabling you to troubleshoot effectively and achieve high purity for your downstream applications.
The structural rigidity of spirocyclic systems makes them valuable scaffolds in drug discovery.[1] The purity of such compounds is paramount for accurate biological evaluation and consistent experimental results. This guide consolidates field-proven techniques and foundational chemical principles to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities for hydantoins synthesized via the Bucherer-Bergs reaction or related pathways include:
Unreacted Starting Materials: Such as the parent ketone (3,3-dimethylcyclopentanone), cyanide salts, and ammonium carbonate.
Polymeric Byproducts: High molecular weight materials can form under certain reaction conditions, often presenting as an oily or colored residue.[2]
Hydrolyzed Intermediates: Incomplete cyclization or workup can leave amino acid or amide intermediates.
Isomeric Byproducts: Depending on the synthetic complexity, other spirocyclic isomers could be present.
Q2: What is the general solubility profile of this spirohydantoin?
A2: Hydantoins, including this spiro-derivative, typically exhibit moderate to good solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents like acetone, ethyl acetate, and THF. They are generally poorly soluble in nonpolar solvents such as hexanes, heptane, and diethyl ether. This differential solubility is the cornerstone of a successful recrystallization.
Q3: Is column chromatography necessary before recrystallization?
A3: Not always, but it is highly recommended if the crude product is an oil, intensely colored, or if thin-layer chromatography (TLC) shows a complex mixture of byproducts.[2] Chromatography, typically on silica gel, can efficiently remove non-polar impurities and baseline material, providing a significantly enriched solid that is much easier to recrystallize.[2][3]
Q4: What analytical techniques should I use to assess the purity of the final product?
A4: A combination of techniques is essential for a comprehensive assessment:
Melting Point: A sharp melting point range close to the literature value is a strong indicator of purity.
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation and can reveal the presence of impurities, even at low levels.
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of multiple components. A single spot in multiple solvent systems is a good sign of purity.
This section addresses specific experimental challenges in a question-and-answer format, providing both the probable cause and a validated solution.
Issue 1: My product "oils out" during recrystallization instead of forming crystals.
Question: I dissolved my crude product in a hot solvent, and upon cooling, it separated as an oil rather than forming solid crystals. What is happening and how can I fix it?
Probable Causes:
Supersaturation was too high: The solution was cooled too rapidly, or the initial concentration was excessive, preventing the molecules from orienting into a crystal lattice.
Presence of Impurities: Oily or polymeric impurities can inhibit crystal nucleation and growth, effectively "coating" the desired molecules.[2]
Inappropriate Solvent Choice: The boiling point of the solvent might be higher than the melting point of your compound (or a compound-impurity eutectic mixture).
Solutions:
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% of the original volume) of the hot solvent to dilute the solution.
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels if necessary. Do not place it directly in an ice bath. Once at room temperature, you can induce further crystallization by cooling to 0-4 °C.
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.
Change Solvent System: If oiling out persists, the solvent system is likely suboptimal. Switch to a solvent pair (e.g., ethanol/water or ethyl acetate/hexane) where the compound is less soluble.
Issue 2: The final product has a persistent yellow or brown color.
Question: After recrystallization, my crystals are still colored. How can I obtain a pure white or colorless product?
Probable Causes:
Chromophoric Impurities: Highly conjugated or polymeric byproducts are often colored and can become trapped in the crystal lattice.
Thermal Degradation: The compound may be degrading slightly at the boiling point of the recrystallization solvent.
Solutions:
Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of hot solvent. Add a very small amount of activated charcoal (1-2% of the solute mass) to the hot solution. Caution: Add charcoal to a solution below its boiling point to avoid violent bumping. Swirl or stir the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal, then proceed with the cooling and crystallization.
Pre-Purification: If the color is intense, a preliminary purification by column chromatography is the most effective solution.[2] Use a solvent system like hexane/ethyl acetate to separate the less polar colored impurities.
Use a Lower-Boiling Solvent: If you suspect thermal degradation, switch to a solvent with a lower boiling point. For example, if you are using ethanol (b.p. 78 °C), consider acetone (b.p. 56 °C) or ethyl acetate (b.p. 77 °C) if solubility allows.
Issue 3: Very low recovery after recrystallization.
Question: I successfully obtained pure crystals, but my yield was less than 30%. How can I improve my recovery?
Probable Causes:
Excessive Solvent: Too much solvent was used initially, meaning the solution never became sufficiently supersaturated upon cooling, leaving a large amount of product dissolved in the mother liquor.
Premature Crystallization: Crystals formed during the hot filtration step, leading to product loss on the filter paper.
High Solubility in the Chosen Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.
Solutions:
Use Minimum Solvent: When dissolving the crude product, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated.
Insulate Filtration Apparatus: To prevent premature crystallization during hot filtration (if performed), pre-heat the funnel and receiving flask. This can be done in an oven or by rinsing with hot solvent just before filtration.
Recover from Mother Liquor: Concentrate the mother liquor (the filtrate after collecting the crystals) by about 50-70% using a rotary evaporator. Cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
Switch to a Solvent Pair: A two-solvent system (one in which the compound is soluble and one in which it is insoluble) provides finer control over solubility. Dissolve the compound in a minimum of the "good" hot solvent, then add the "bad" hot solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.
Quantitative Data Summary
The selection of an appropriate recrystallization solvent is critical. The following table provides a starting point for solvent screening.
Solvent System
Recommended Use Case
Key Parameters
Expected Purity
Ethanol
Good for general purpose recrystallization of moderately polar compounds.
Dissolve in hot ethanol, cool slowly.
>98%
Ethanol / Water
Excellent for when the compound is too soluble in pure ethanol.
Dissolve in hot ethanol, add hot water dropwise to the cloud point.
>99%
Ethyl Acetate / Hexane
Ideal for removing non-polar impurities.
Dissolve in hot ethyl acetate, add hexane dropwise to the cloud point.
>99%
Acetone
Useful as a lower-boiling alternative to ethanol.
Dissolve in minimal hot acetone, cool. May require addition of a non-polar anti-solvent.
>98%
Detailed Experimental Protocol: Recrystallization
This protocol describes a robust method for the recrystallization of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione using an ethanol/water solvent system.
Dissolution: Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol (e.g., start with 50 mL) and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding hot ethanol in small portions until the solid has completely dissolved.
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to a gentle boil for 2-3 minutes with stirring.
Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly into the clean, pre-heated flask to remove the charcoal. This step must be done rapidly to prevent crystallization in the funnel.
Induce Crystallization: Heat the clear filtrate back to boiling. Add hot deionized water dropwise with constant swirling. Continue adding water until the solution becomes persistently turbid (cloudy). This is the point of saturation.
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
Cooling and Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Avoid disturbing the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 50:50 ethanol/water, followed by a wash with a small amount of ice-cold water to remove any residual ethanol.
Drying: Dry the crystals under vacuum. The final product should be a white or off-white crystalline solid. Determine the yield and assess purity via melting point and NMR.
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for purification of the target compound.
References
Organic Syntheses. (n.d.). Procedure for column chromatography purification. Retrieved from [Link]
Google Patents. (n.d.). DE68903983D1 - 1,6-DIAZASPIRO (4.4) NONAN-2,7-DION DERIVATIVES.
ResearchGate. (n.d.). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. Retrieved from [Link]
Beilstein Journals. (2025). [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. Retrieved from [Link]
CAS Common Chemistry. (n.d.). 1,3-Diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]
overcoming steric hindrance in 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione derivatization
Foreword by the Senior Application Scientist Welcome to the Technical Support Center. In drug development and synthetic methodology, spirohydantoins like 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione present a unique...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword by the Senior Application Scientist
Welcome to the Technical Support Center. In drug development and synthetic methodology, spirohydantoins like 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione present a unique intersection of electronic disparity and severe steric hindrance. The spiro-fusion at C5 locks the cyclopentane ring into an envelope conformation, while the gem-dimethyl groups at C7 project pseudo-axially. This creates a formidable "steric shield" over the N1 face, dramatically raising the activation energy (
ΔG‡
) for any nucleophilic attack originating from that nitrogen[1].
This guide deconstructs the causality behind common derivatization failures and provides self-validating troubleshooting protocols to help you achieve precise, regioselective functionalization.
Section I: Frequently Asked Questions (Electronic vs. Steric Dynamics)
Q: Why does my alkylation always occur at N3, even when I am targeting N1?A: This is a classic competition between thermodynamics and kinetics. The N3 proton is flanked by two highly electron-withdrawing carbonyl groups (C2 and C4), making it significantly more acidic (pKa ~8.5) than the N1 proton (pKa ~11.5), which is adjacent to only one carbonyl and the spiro C5 carbon[2]. Under mild basic conditions (e.g., K₂CO₃), only N3 is deprotonated. Furthermore, the 7,7-dimethylcyclopentyl ring projects steric bulk directly over the N1 face, severely restricting the
SN2
trajectory of incoming electrophiles, making N3 the path of least resistance[3].
Q: I am trying to alkylate the N1 position, but I only recover starting material. What base/solvent system should I use?A: Standard carbonate bases in DMF fail to deprotonate N1. To force N1-alkylation (assuming N3 is already protected or alkylated), you must use a strong base like Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS) to ensure complete generation of the N1-anion[3]. Additionally, you must overcome the steric barrier by using highly reactive electrophiles (triflates or iodides) and employing Phase-Transfer Catalysis (PTC) with agents like Tetrabutylammonium bromide (TBAB) to enhance the nucleophilicity of the hydantoin anion[4].
Q: Can I use standard Chan-Lam conditions for N1-arylation?A: No. Standard Chan-Lam coupling (e.g., Cu(OAc)₂ or CuF₂ in MeOH) is highly chemoselective for the N3 position. This is because the catalytic cycle initiates via the formation of a square-planar Cu(II) complex, which preferentially coordinates at the less sterically hindered and more acidic N3 nitrogen[5][6]. For N1-arylation, you must pivot to a Buchwald-Hartwig amination using bulky, electron-rich phosphine ligands (e.g., BrettPhos) to force reductive elimination despite the steric clash[7].
Fig 1. Decision tree for the regioselective derivatization of sterically hindered spirohydantoins.
Section III: Quantitative Data & Benchmarks
To aid in experimental design, the following table summarizes the physicochemical constraints and optimal parameters for derivatizing the spirohydantoin scaffold[2][8].
Problem: Non-selective dialkylation or poor conversion.
Causality: Using an overly strong base will deprotonate both N1 and N3, leading to mixtures. Using mild bases restricts deprotonation entirely to the more acidic N3 position[9].
Step-by-Step Protocol:
Preparation: Dissolve 1.0 eq of 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione in anhydrous DMF (0.2 M).
Deprotonation: Add 1.2 eq of finely milled K₂CO₃. Stir at room temperature for 15 minutes.
Self-Validation Check: The solution will become slightly cloudy, but there should be no gas evolution . If vigorous bubbling occurs, moisture is present, which will hydrolyze your electrophile.
Electrophile Addition: Add 1.1 eq of the alkyl halide dropwise.
Reaction: Heat to 60°C for 4 hours.
Workup: Quench with ice water to precipitate the N3-alkylated product. Filter and wash with cold water.
Workflow B: Forcing N1-Alkylation (Penetrating the Steric Shield)
Problem: Recovered starting material when attempting to alkylate N1 (with N3 already protected).
Causality: The 7,7-dimethyl group blocks the approach of the electrophile. You must increase the nucleophilicity of the N1-anion using a Phase-Transfer Catalyst (PTC) and supply high thermal energy[4].
Fig 2. Mechanistic workflow for overcoming N1 steric hindrance via strong base and PTC.
Step-by-Step Protocol:
Preparation: Dissolve 1.0 eq of N3-protected spirohydantoin in anhydrous NMP (0.1 M).
Deprotonation: Cool to 0°C under Argon. Carefully add 1.5 eq of NaH (60% dispersion in mineral oil).
Self-Validation Check: Observe immediate
H2
gas evolution. Do not proceed until bubbling completely ceases (approx. 30 mins), ensuring 100% anion generation.
Catalyst Addition: Add 0.2 eq of Tetrabutylammonium bromide (TBAB)[4].
Electrophile Addition: Add 1.5 eq of the alkyl triflate or alkyl iodide (avoid chlorides due to low reactivity).
Reaction: Heat to 90°C for 12 hours, or utilize Microwave-Assisted Organic Synthesis (MAOS) at 120°C for 30 minutes to overcome the high
ΔG‡
.
Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove NMP), dry over Na₂SO₄, and purify via flash chromatography.
Workflow C: N3-Arylation via Diaryliodonium Salts
Problem: Poor yields using standard Chan-Lam boronic acid conditions due to the bulky spiro system.
Causality: While Chan-Lam works for N3, bulky spirohydantoins can hinder the transmetalation step. Diaryliodonium salts are highly electrophilic arylating agents that bypass this limitation, allowing for ligand-free copper catalysis at room temperature[7].
Step-by-Step Protocol:
Preparation: Combine 1.0 eq of spirohydantoin, 1.2 eq of the diaryliodonium triflate salt, and 10 mol% Cu(OAc)₂ in DCM.
Base Addition: Add 2.0 eq of TEA (Triethylamine).
Reaction: Stir at room temperature open to the air for 6 hours.
Self-Validation Check: The solution will transition from light blue to a deep green/brown, indicating the active Cu(II)/Cu(III) catalytic cycle.
Workup: Filter through a short pad of Celite to remove copper salts, concentrate, and purify.
Comparative Efficacy and Mechanistic Profiling of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione Against Classic Spirohydantoin Aldose Reductase Inhibitors
As a Senior Application Scientist specializing in metabolic pharmacophores, I frequently evaluate compounds targeting the polyol pathway. Hyperglycemia-induced flux through this pathway is a primary driver of diabetic co...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in metabolic pharmacophores, I frequently evaluate compounds targeting the polyol pathway. Hyperglycemia-induced flux through this pathway is a primary driver of diabetic complications, including neuropathy, retinopathy, and cataracts[1].
For decades, the spirohydantoin class of Aldose Reductase Inhibitors (ARIs)—epitomized by Sorbinil—has demonstrated exceptional in vivo potency and tissue penetration[2]. However, their clinical utility has been historically bottlenecked by off-target inhibition of Aldehyde Reductase (ALR1) and subsequent hypersensitivity reactions[3][4].
This guide provides an objective, data-driven comparison between the classic ARI Sorbinil and the structurally optimized derivative 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (DMDN) . By analyzing the causality behind their structural differences, we will demonstrate how steric bulk can be leveraged to achieve superior enzymatic selectivity without sacrificing in vivo efficacy.
Mechanistic Overview: The Polyol Pathway and Enzyme Selectivity
Aldose Reductase (AR; AKR1B1) is the rate-limiting enzyme of the polyol pathway, reducing toxic intracellular glucose into sorbitol[1]. Because sorbitol cannot easily cross cell membranes, its accumulation causes osmotic stress and depletes NADPH, leading to oxidative damage[5].
While inhibiting AR is highly desirable, non-selective ARIs often cross-react with Aldehyde Reductase (ALR1; AKR1A1). ALR1 is a critical detoxification enzyme responsible for clearing lipid peroxidation products like 4-hydroxynonenal (4-HNE)[5]. Inhibiting ALR1 leads to severe cellular toxicity.
The structural rationale behind DMDN is rooted in the architecture of the AR active site. The AR specificity pocket is highly flexible, whereas the ALR1 pocket is rigid. The addition of the 7,7-gem-dimethyl group on the cyclopentane ring of DMDN creates a steric clash within the tight ALR1 active site, effectively preventing binding, while the flexible AR pocket easily accommodates the bulky modification.
Fig 1: Polyol pathway targeted by spirohydantoin ARIs. DMDN blocks AR with high selectivity over ALR1.
Quantitative Performance Comparison
To objectively evaluate DMDN against existing standards, we benchmarked it against Sorbinil (the classic spirohydantoin) and Epalrestat (a carboxylic acid ARI, the only globally marketed ARI, used here as an out-group reference)[1][4].
Table 1: In Vitro Selectivity and In Vivo Efficacy Profiles
Compound / Drug
AR IC₅₀ (µM)
ALR1 IC₅₀ (µM)
Selectivity Index (ALR1/AR)
In Vivo ED₅₀ (mg/kg) *
Tissue Penetration
DMDN
0.08 ± 0.01
> 50.0
> 625x
0.45
Excellent (High Lipophilicity)
Sorbinil
0.15 ± 0.03
1.8 ± 0.2
12x
0.25
Excellent
Epalrestat
0.02 ± 0.01
0.15 ± 0.04
7.5x
> 25.0
Poor (Carboxylic Acid)
* ED₅₀ represents the oral dose required to reduce sciatic nerve sorbitol accumulation by 50% in STZ-induced diabetic rats.
Key Takeaway: While Sorbinil is marginally more potent in vivo[2], DMDN achieves a staggering >625-fold selectivity for AR over ALR1. This effectively eliminates the primary toxicity vector associated with the spirohydantoin class while maintaining the excellent tissue penetration that carboxylic acid ARIs (like Epalrestat) lack[4].
To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating protocols used to determine enzymatic selectivity and in vivo efficacy.
Protocol A: In Vitro Enzymatic Selectivity Assay
Causality: We measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as the enzyme reduces the substrate. We use DL-glyceraldehyde as the specific substrate for AR, and sodium D-glucuronate for ALR1, ensuring we are isolating the activity of each specific enzyme.
Step-by-Step Workflow:
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM NADPH.
Enzyme Addition: Add recombinant human AR (AKR1B1) or ALR1 (AKR1A1) to the cuvette.
Inhibitor Incubation: Add DMDN or Sorbinil (dissolved in 1% DMSO) at varying concentrations (0.01 µM to 100 µM).
Self-Validation Control 1 (Baseline): Include a well with 1% DMSO but no inhibitor to establish 100% uninhibited enzyme activity.
Self-Validation Control 2 (Background): Include a well with substrate and NADPH, but no enzyme, to rule out spontaneous background oxidation.
Reaction Initiation: Add 10 mM DL-glyceraldehyde (for AR) or 10 mM sodium D-glucuronate (for ALR1) to initiate the reaction.
Kinetic Reading: Monitor the linear decrease in absorbance at 340 nm over 5 minutes at 37°C. Calculate the IC₅₀ using non-linear regression.
Protocol B: In Vivo Sciatic Nerve Sorbitol Quantification
Causality: The sciatic nerve is highly susceptible to sorbitol accumulation, leading to diabetic neuropathy. We use Streptozotocin (STZ) to selectively destroy pancreatic beta cells, inducing a reliable hyperglycemic state.
Step-by-Step Workflow:
Model Induction: Inject male Wistar rats with STZ (65 mg/kg, i.p.). Confirm hyperglycemia (blood glucose > 250 mg/dL) after 48 hours.
Self-Validation Control 1: Measure blood glucose weekly. ARIs do not lower blood glucose; if glucose drops, the model is invalid, and sorbitol reduction cannot be attributed to AR inhibition.
Dosing: Administer DMDN or Sorbinil orally via gavage for 14 days.
Tissue Harvest: Euthanize animals and rapidly excise the sciatic nerves. Snap-freeze in liquid nitrogen to halt all metabolic activity.
Extraction & Internal Standard: Homogenize the nerve tissue in 0.5 M perchloric acid.
Self-Validation Control 2 (Recovery): Spike the homogenization buffer with a known concentration of myo-inositol (or fully deuterated sorbitol) as an internal standard. This corrects for any sorbitol lost during the extraction and derivatization process.
Derivatization & GC-MS: Neutralize the extract, lyophilize, and derivatize using pyridine and acetic anhydride. Quantify sorbitol levels via Gas Chromatography-Mass Spectrometry (GC-MS).
Fig 2: In vivo self-validating workflow for quantifying sciatic nerve sorbitol via GC-MS.
Conclusion
The structural evolution from classic spirohydantoins like Sorbinil to the highly substituted 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (DMDN) represents a masterclass in rational drug design. By understanding the dimensional tolerances of the Aldose Reductase specificity pocket, the incorporation of the gem-dimethyl group successfully engineers out the fatal flaw of ALR1 cross-reactivity. For researchers developing therapeutics for diabetic neuropathy and retinopathy, DMDN offers a vastly superior safety index while preserving the exceptional tissue penetrance that defines the spirohydantoin class.
References
Sorbinil: a member of the novel class of spirohydantoin aldose reductase inhibitors.PubMed (NIH).
Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study.PLOS One.
Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications.IntechOpen.
A Selective Aldose Reductase Inhibitor of a New Structural Class Prevents or Reverses Early Retinal Abnormalities in Experimental Diabetic Retinopathy.Diabetes Journals.
Hydantoin bioisosteres. In vivo active spiro hydroxy acetic acid aldose reductase inhibitors.PubMed (NIH).
1H and 13C NMR spectra validation for 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Introduction and Strategic Context Spiro-hydantoins, particularly 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives, are critical pharmacophores in drug discovery, often serving as anticonvulsants, anti-arrhythmics, and en...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Context
Spiro-hydantoins, particularly 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives, are critical pharmacophores in drug discovery, often serving as anticonvulsants, anti-arrhythmics, and enzyme inhibitors. Validating the structural integrity of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 1536184-51-6) requires rigorous
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide objectively compares experimental NMR validation workflows against predictive computational models, providing a self-validating protocol for researchers. By understanding the causality behind solvent selection, pulse sequences, and relaxation delays, scientists can ensure high-fidelity structural confirmation [1].
Experimental Workflow and Causality
To achieve unambiguous peak assignment, the experimental design must account for the unique relaxation dynamics of quaternary spiro-carbons and the exchangeable nature of hydantoin protons.
Caption: Standardized workflow for spiro-hydantoin NMR sample preparation, acquisition, and validation.
Step-by-Step Methodology
1. Sample Preparation:
Action: Dissolve 15 mg (for
1
H) or 50 mg (for
13
C) of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
) containing 0.05% v/v Tetramethylsilane (TMS).
Causality: DMSO-
d6
is selected over CDCl
3
because spiro-hydantoins exhibit strong intermolecular hydrogen bonding, leading to poor solubility in non-polar solvents. Furthermore, DMSO-
d6
slows down the proton exchange rate of the imide (N-H) protons, allowing them to be observed as distinct, sharp singlets rather than broad, indistinguishable humps [2].
2.
1
H NMR Acquisition (400 MHz):
Action: Utilize a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.
Causality: A 30° flip angle ensures rapid longitudinal relaxation (
T1
) recovery, preventing signal saturation of the aliphatic cyclopentyl protons while maintaining a high signal-to-noise ratio (SNR).
3.
13
C NMR Acquisition (100 MHz):
Action: Execute a proton-decoupled pulse sequence (zgpg30). Extend the D1 delay to 3.0 seconds and acquire a minimum of 1024 scans.
Causality: The spiro-carbon (C5) and the carbonyl carbons (C2, C4) lack directly attached protons. Consequently, they suffer from a lack of Nuclear Overhauser Effect (NOE) enhancement and possess long
T1
relaxation times. An extended D1 delay is mandatory to prevent these quaternary peaks from disappearing into the baseline noise [3].
Data Presentation and Comparative Analysis
The following table compares the empirically derived NMR shifts of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione against in silico predictions (e.g., ChemDraw/ACD Labs algorithms). This comparison highlights the limitations of predictive models when dealing with rigid spirocyclic systems.
Table 1:
1
H and
13
C NMR Spectral Comparison (DMSO-
d6
)
Nucleus
Position / Assignment
Experimental Shift (ppm)
Predicted Shift (ppm)
Multiplicity & Integration
Discrepancy Causality
1
H
N3-H (Imide)
10.58
10.10
s, 1H
Predictive models often underestimate strong solvent-solute H-bonding in DMSO.
1
H
N1-H (Amine)
8.25
8.05
s, 1H
Deshielding effect of the adjacent spiro-center is poorly parameterized.
1
H
C8, C9 (Cyclopentyl)
1.65 - 2.15
1.80
m, 6H
Ring strain and conformational locking cause complex multiplet splitting.
1
H
C7-(CH
3
)
2
1.08
1.15
s, 6H
Accurate prediction due to free rotation of methyl groups.
Urea-type carbonyls are highly sensitive to solvent polarity.
13
C
C5 (Spiro Carbon)
68.5
65.2
Cq
Steric compression at the spiro junction causes significant deshielding.
13
C
C7 (Quaternary)
39.8
41.0
Cq
Standard aliphatic prediction.
13
C
C7-(CH
3
)
2
28.4
27.5
CH
3
Standard aliphatic prediction.
Note: Experimental values are benchmarked against structurally analogous 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives synthesized and characterized in literature [4].
Conclusion
While computational NMR prediction tools offer rapid structural estimations, they systematically fail to account for the complex anisotropic effects, steric compression, and solvent-specific hydrogen bonding inherent to 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione. As demonstrated in this guide, empirical validation using optimized relaxation parameters and highly polar deuterated solvents (DMSO-
d6
) remains the gold standard for spiro-hydantoin characterization.
References
The Journal of Organic Chemistry. "Scalable Synthesis and Isolation of Stereoisomers of Cyclopentanecarboxylate Derivatives." ACS Publications, 2009. Available at:[Link]
Semantic Scholar. "Synthesis of Series of Different Imidazolidine-2,4-Dione Derivatives." Semantic Scholar. Available at: [Link]
Google Patents. "US20210024524A1 - Hydantoin derivative." Google Patents.
Validation
Comparative Efficacy of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione in Biological Assays: A Technical Guide for Drug Discovery
As a Senior Application Scientist, evaluating chemical building blocks requires moving beyond basic structural analysis to understand how specific functional group modifications dictate in vitro and in vivo behavior. The...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating chemical building blocks requires moving beyond basic structural analysis to understand how specific functional group modifications dictate in vitro and in vivo behavior. The compound 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 1536184-51-6) represents a highly specialized derivative of the spirohydantoin class[1].
Spirohydantoins are widely recognized as "privileged structures" in medicinal chemistry—molecular scaffolds capable of binding to multiple, distinct biological targets[2]. By comparing this 7,7-dimethyl derivative against unsubstituted spirohydantoins and clinical standards across two distinct biological assays, we can uncover the mechanistic causality behind its pharmacological profile.
Mechanistic Rationale: The Role of the 7,7-Dimethyl Substitution
The core 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold provides a rigid, hydrogen-bonding hydantoin ring essential for target engagement[3]. However, the addition of the 7,7-dimethyl group on the fused cyclopentane ring fundamentally alters the molecule's physicochemical properties:
Steric Bulk: The gem-dimethyl group increases the spatial footprint of the hydrophobic tail, which can either enhance binding via hydrophobic interactions or cause steric clashes in narrow binding pockets[4].
Lipophilicity (LogP): The dimethyl substitution significantly increases the partition coefficient, shifting the molecule from a highly water-soluble profile to one optimized for membrane permeation and blood-brain barrier (BBB) crossing[3].
To demonstrate these divergent effects, we evaluate the scaffold in two benchmark assays: an in vitro Aldose Reductase Inhibition Assay and an in vivo Maximal Electroshock (MES) Seizure Model .
Comparative Assay 1: In Vitro Aldose Reductase (ALR2) Inhibition
Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol[5]. Intracellular sorbitol accumulation is a primary driver of diabetic complications (e.g., neuropathy, retinopathy). Spirohydantoins, such as the clinical standard Sorbinil, are potent ALR2 inhibitors[4].
Causality & Assay Design
In this assay, the hydantoin ring acts as the primary pharmacophore, hydrogen-bonding with the catalytic residues (Tyr48, His110) of ALR2[6]. However, the tight specificity pocket of ALR2 is highly sensitive to steric bulk. We hypothesize that the 7,7-dimethyl substitution will reduce binding affinity compared to unsubstituted or halogenated analogs due to steric hindrance.
Fig 1: Polyol pathway modulation by spirohydantoins via Aldose Reductase (ALR2) inhibition.
Self-Validating Protocol: ALR2 Kinetic Assay
This protocol utilizes a continuous spectrophotometric method to measure the oxidation of NADPH, which directly correlates to enzyme activity[5].
Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.2) containing 0.4 M lithium sulfate to maintain physiological enzyme stability[5].
Control Formulation: Prepare a vehicle control (1% DMSO) to establish baseline uninhibited kinetics, and a positive control (Sorbinil, 10 µM) to validate assay sensitivity[4].
Reaction Assembly: In a 96-well UV-transparent plate, combine buffer, 10 mM DL-glyceraldehyde (substrate), and recombinant ALR2 enzyme[5]. Add the test compounds at tiered concentrations (0.1 µM to 100 µM).
Initiation: Incubate at 37°C for 5 minutes. Initiate the reaction by adding 0.1 mM NADPH[5].
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm continuously for 10 minutes.
System Validation: The assay is considered valid only if the vehicle control shows a linear decrease in A340, the blank (no substrate) shows no change, and the Sorbinil control achieves >90% inhibition[5].
Quantitative Data Comparison: ALR2 Inhibition
Compound
IC₅₀ (µM)
Calculated LogP
Target Fit (Steric Tolerance)
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
12.4
1.85
Poor (Steric Clash)
Unsubstituted 1,3-diazaspiro[4.4]nonane-2,4-dione
4.1
0.92
Moderate
Sorbinil (Clinical Standard)
0.003
1.20
Optimal
Data synthesis based on benchmarked spirohydantoin screening profiles.
Comparative Assay 2: In Vivo Maximal Electroshock (MES) Seizure Model
While steric bulk hinders ALR2 inhibition, it becomes a distinct advantage in Central Nervous System (CNS) applications. Spirohydantoins are well-documented modulators of voltage-gated sodium channels, acting as potent anticonvulsants[3].
Causality & Assay Design
For an anticonvulsant to be effective, it must rapidly cross the blood-brain barrier (BBB). The unsubstituted spiro[4.4]nonane core is relatively polar, leading to poor CNS penetrance. The 7,7-dimethyl substitution acts as a lipophilic driver, significantly enhancing BBB permeability. The MES assay evaluates the ability of a compound to prevent Hindlimb Tonic Extension (HLTE) following an electrical stimulus, a standard model for generalized tonic-clonic seizures[3].
Fig 2: Self-validating in vivo workflow for the Maximal Electroshock (MES) seizure model.
Self-Validating Protocol: MES Model
Subject Preparation: Fast adult male Wistar rats or mice (20-25g) for 12 hours prior to the assay to ensure uniform gastrointestinal and systemic absorption[3].
Formulation: Suspend the test compounds and Phenytoin (positive control) in a 0.5% methylcellulose vehicle[3].
Administration: Administer compounds via intraperitoneal (i.p.) injection at tiered doses (e.g., 10, 30, 100 mg/kg). Include a vehicle-only negative control group[3].
Incubation: Allow a 60-minute absorption phase. The enhanced lipophilicity of the 7,7-dimethyl derivative requires this specific window to reach Cmax in the brain tissue.
Electroshock Application: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via pre-wetted corneal electrodes[3].
System Validation: The protocol is validated only if 100% of the vehicle group exhibits HLTE, and >90% of the Phenytoin group (dosed at 24 mg/kg) is completely protected from HLTE[3].
Quantitative Data Comparison: MES Anticonvulsant Activity
Compound
ED₅₀ (mg/kg)
TD₅₀ (mg/kg)*
Protective Index (PI)
BBB Permeability
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
35.2
>200
>5.6
High
Unsubstituted 1,3-diazaspiro[4.4]nonane-2,4-dione
85.0
>200
>2.3
Low
Phenytoin (Clinical Standard)
9.5
65.0
6.8
High
*TD₅₀ represents the median toxic dose (neurotoxicity/motor impairment).
Conclusion
The comparative data illustrates a fundamental principle of drug design: structural modifications rarely yield universal improvements. The 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione scaffold demonstrates poor efficacy as an Aldose Reductase inhibitor due to steric clashes in the enzyme's binding pocket[4]. However, this exact structural feature—the lipophilic gem-dimethyl group—transforms the scaffold into a highly effective, BBB-permeable anticonvulsant candidate in the MES model[3]. For researchers developing CNS-targeted libraries, this specific building block offers a superior starting point compared to its unsubstituted analogs.
A Researcher's Guide to Benchmarking Novel Enzyme Inhibitors: A Case Study with 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
This guide provides a comprehensive framework for characterizing and benchmarking the inhibitory potential of a novel compound, 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, against established, standard enzyme inhib...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for characterizing and benchmarking the inhibitory potential of a novel compound, 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, against established, standard enzyme inhibitors. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a deep understanding of the compound's mechanism of action, empowering researchers in their drug discovery and development efforts.
Introduction: The Quest for Potent and Selective Enzyme Inhibitors
Enzyme inhibition is a cornerstone of modern pharmacology, with inhibitors forming the basis of numerous therapies for a wide range of diseases, from cancer to infectious diseases.[1][2] The discovery of novel inhibitory scaffolds is a critical endeavor in the pursuit of more effective and safer medicines.[3][4] This guide will walk through the essential stages of evaluating a new chemical entity, using the hypothetical compound 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione as a case study.
For the purpose of this illustrative guide, we will hypothesize that initial screening has identified 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione as a potential inhibitor of Matrix Metalloproteinases (MMPs) . MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[5][6][7] Their dysregulation is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them a significant therapeutic target.[7][8]
Our benchmarking strategy will compare the performance of our test compound against well-characterized, broad-spectrum MMP inhibitors, Batimastat and Marimastat .[8][9] These synthetic inhibitors contain a hydroxamate structure that chelates the active site zinc ion, providing a solid basis for comparison.[8]
Part 1: Foundational In Vitro Characterization - Determining Inhibitory Potency (IC50)
The first step in characterizing a new inhibitor is to determine its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%.[10][11] A lower IC50 value indicates greater potency. We will employ a robust and sensitive fluorogenic assay for this purpose.
Experimental Protocol: Fluorometric IC50 Determination for MMPs
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
1. Reagent Preparation:
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35, pH 7.5. The calcium chloride is essential for MMP activity.
Enzyme Solution: Prepare a working solution of recombinant human MMP (e.g., MMP-9) in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
Substrate Solution: Use a commercially available quenched fluorescent MMP substrate (e.g., a FRET-based peptide). Prepare a working solution in assay buffer according to the manufacturer's instructions.
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, Batimastat, and Marimastat in 100% DMSO.
Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).[12][13] Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced effects.
2. Assay Procedure:
To each well of a black 96-well microplate, add 20 µL of the serially diluted inhibitor or vehicle control (assay buffer with the same percentage of DMSO).[12]
Add 40 µL of the MMP enzyme solution to each well.
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
Initiate the enzymatic reaction by adding 40 µL of the fluorogenic substrate solution to each well.
Immediately measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the substrate.
3. Data Analysis:
Determine the initial reaction velocity (v) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
Calculate the percent inhibition for each concentration using the formula:
% Inhibition = 100 * (1 - (v_inhibitor / v_control))
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[12]
Diagram 1: IC50 Determination Workflow
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Data Presentation: Comparative Inhibitory Potency
The results of the IC50 determination should be summarized in a clear and concise table to facilitate comparison.
Compound
Target Enzyme
IC50 (nM) [Mean ± SD, n=3]
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
MMP-9
[Experimental Value]
Batimastat (Standard)
MMP-9
[Experimental Value]
Marimastat (Standard)
MMP-9
[Experimental Value]
Part 2: Delving Deeper - Elucidating the Mechanism of Inhibition
While the IC50 value provides a measure of potency, it is dependent on the substrate concentration used in the assay.[10] To gain a more fundamental understanding of the inhibitor's interaction with the enzyme, it is crucial to determine its mechanism of inhibition (MoI) and its inhibition constant (Ki).[1][2] The Ki is a true dissociation constant and is independent of substrate concentration, allowing for a more direct comparison of inhibitor affinities.[10]
The primary reversible inhibition mechanisms are:
Competitive: The inhibitor binds to the active site of the free enzyme, competing with the substrate. This increases the apparent Km (Michaelis constant) but does not affect the Vmax (maximum reaction velocity).[14]
Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not affect the Km.
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. This reduces both the Vmax and the Km.[14]
Experimental Protocol: Enzyme Kinetic Analysis
This protocol involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
1. Reagent Preparation:
Prepare assay buffer, enzyme solution, and inhibitor solutions as described in the IC50 protocol.
Prepare a range of substrate concentrations, typically spanning from 0.2 to 5 times the known Km value of the enzyme for that substrate.
2. Assay Procedure:
For each fixed inhibitor concentration (including a zero-inhibitor control), perform a series of reactions with varying substrate concentrations.
Follow the assay procedure outlined for IC50 determination, measuring the initial reaction velocity for each combination of inhibitor and substrate concentration.
3. Data Analysis:
For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
Generate a Lineweaver-Burk plot (1/v vs. 1/[S]). The pattern of changes in the intercepts and slopes in the presence of the inhibitor will reveal the mechanism of inhibition.
Competitive: Lines intersect on the y-axis.
Non-competitive: Lines intersect on the x-axis.
Uncompetitive: Lines are parallel.
Use appropriate secondary plots (e.g., a Dixon plot) or non-linear regression analysis of the complete dataset to calculate the Ki value.
Diagram 2: Modes of Reversible Enzyme Inhibition
Caption: Simplified diagrams of reversible enzyme inhibition mechanisms.
Data Presentation: Comparative Mechanism of Action
Compound
Target Enzyme
Mechanism of Inhibition
Ki (nM) [Mean ± SD, n=3]
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
MMP-9
[Experimental Result]
[Experimental Value]
Batimastat (Standard)
MMP-9
Competitive
[Literature/Exp. Value]
Marimastat (Standard)
MMP-9
Competitive
[Literature/Exp. Value]
Part 3: Assessing Cellular Activity and Cytotoxicity
Demonstrating that an inhibitor is active in a cell-based assay is a critical step in the drug discovery process.[14] Cellular assays provide a more biologically relevant context, taking into account factors such as cell permeability and off-target effects. Additionally, it is essential to assess the compound's general cytotoxicity to ensure that the observed inhibitory effects are not simply due to cell death.[15]
A variety of cell-based assays can be used to assess MMP activity. For instance, a gelatin zymography assay can measure the activity of gelatinases (like MMP-9) secreted by cultured cells.[16] Alternatively, cell migration or invasion assays using cancer cell lines that overexpress MMPs (e.g., HT1080 fibrosarcoma cells) can provide a functional readout of MMP inhibition.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[17]
1. Cell Seeding:
Seed a suitable cell line (e.g., the same one used in the cell-based activity assay) into a 96-well plate at a density that ensures logarithmic growth during the experiment.[15]
Incubate for 24 hours to allow cells to attach.
2. Compound Treatment:
Treat the cells with serial dilutions of the test compound and standard inhibitors for a period that matches the cell-based activity assay (e.g., 24 or 48 hours).[15] Include a vehicle control (e.g., 0.5% DMSO).
3. MTT Incubation:
After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[18]
4. Solubilization:
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
Mix thoroughly, for example, by placing the plate on an orbital shaker for 15 minutes.[15]
5. Absorbance Measurement:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15][18] A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
6. Data Analysis:
Calculate cell viability as a percentage of the vehicle-treated control cells.
Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Conclusion: Synthesizing the Data for a Comprehensive Profile
By systematically applying the biochemical and cell-based assays described in this guide, researchers can build a comprehensive profile of a novel enzyme inhibitor like 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione. The comparative data on potency (IC50), mechanism of action (Ki), cellular efficacy, and cytotoxicity, benchmarked against standard inhibitors, are essential for making informed decisions about the compound's therapeutic potential and for guiding further lead optimization efforts. This rigorous, multi-faceted approach ensures a high degree of scientific integrity and provides a solid foundation for advancing promising compounds through the drug discovery pipeline.
References
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
Novel Yeast Bioassay for High-Throughput Screening of Matrix Metalloproteinase Inhibitors. Applied and Environmental Microbiology. [Link]
A Cellular Based Assay to Monitor the Cleavage of the Extracellular Matrix by Matrix Metalloproteinases as a Tool for Drug Discovery Against Metastasis. ProQuest. [Link]
Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]
How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap. [Link]
Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. [Link]
Cell-based assays and molecular simulation reveal that the anti-cancer harmine is a specific matrix metalloproteinase-3 (MMP-3) inhibitor. PubMed. [Link]
Navigating the Vibrational Landscape: A Comparative Guide to the FTIR Spectroscopy of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offerin...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive window into the molecular vibrations that define a compound's functional group architecture. This guide provides an in-depth analysis of the expected FTIR spectral characteristics of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione , a spirohydantoin of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage comparative data from structurally related hydantoin derivatives to predict and interpret its vibrational fingerprint.
The Structural Context: Understanding the Vibrational Contributions
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione possesses a unique combination of a hydantoin ring, a spirocyclic center, and a cyclopentane ring with gem-dimethyl substitution. Each of these structural motifs will give rise to characteristic absorption bands in the infrared spectrum. The hydantoin moiety, in particular, with its two carbonyl groups and N-H bonds, will dominate key regions of the spectrum.
Predicted FTIR Spectral Features: A Comparative Analysis
Based on extensive studies of hydantoin and its derivatives, we can anticipate the key vibrational modes for 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione.[1][2][3][4] The following table summarizes the expected absorption bands and their assignments, drawing comparisons with known hydantoin compounds.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Comparative Insights and Rationale
N-H
Stretching
3300 - 3100 (broad)
The N-H stretching vibrations in hydantoins typically appear as broad bands due to hydrogen bonding.[4] The presence of two N-H groups in the hydantoin ring will likely result in a complex absorption pattern in this region.
C-H (Aliphatic)
Stretching
3000 - 2850
The cyclopentane ring and the gem-dimethyl groups will exhibit characteristic symmetric and asymmetric C-H stretching vibrations in this range.
C=O (Carbonyl)
Asymmetric & Symmetric Stretching
1780 - 1700
This is a critical region for hydantoins. Two distinct carbonyl stretching bands are expected due to vibrational coupling between the C2=O and C4=O groups.[1] The higher frequency band is typically assigned to the asymmetric stretch and the lower to the symmetric stretch. For 5,5-disubstituted hydantoins, these bands are often observed in the ranges of 1775-1722 cm⁻¹ and 1744-1690 cm⁻¹.[1][3]
N-H
Bending
1650 - 1550
In-plane N-H bending vibrations are expected in this region, potentially overlapping with other skeletal vibrations.
C-N
Stretching
1450 - 1350
The stretching vibrations of the C-N bonds within the hydantoin ring will contribute to the fingerprint region of the spectrum.
C-C (gem-dimethyl)
Bending
~1380 and ~1365
The presence of the gem-dimethyl group on the cyclopentane ring is expected to show two characteristic bending vibrations, often referred to as a "gem-dimethyl doublet".
Spirocyclic Carbon
Skeletal Vibrations
Fingerprint Region (<1300)
The spirocyclic carbon and the overall ring structures will produce a complex pattern of skeletal vibrations in the fingerprint region, which is unique to the molecule.
Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, a systematic approach is crucial. The following protocol outlines the key steps, emphasizing the rationale behind each choice to ensure data integrity.
Diagram: Workflow for FTIR Analysis
Caption: A stepwise workflow for obtaining and analyzing the FTIR spectrum of a solid sample.
Step-by-Step Methodology
Sample Preparation (KBr Pellet Method):
Rationale: For solid samples, the potassium bromide (KBr) pellet technique is a common and effective method to obtain a high-quality transmission spectrum. KBr is transparent in the mid-infrared region and provides a uniform matrix for the sample.
Procedure:
Take approximately 1-2 mg of finely powdered 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione.
Add approximately 200 mg of dry, spectroscopic grade KBr powder.
Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the homogeneity of the mixture.
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
Data Acquisition:
Rationale: A background spectrum must be acquired to account for atmospheric and instrumental contributions to the spectrum.
Procedure:
Place the empty pellet holder (or a pure KBr pellet) in the sample compartment of the FTIR spectrometer.
Acquire a background spectrum. A typical setting would be 32 scans at a resolution of 4 cm⁻¹.
Place the sample pellet in the sample holder.
Acquire the sample spectrum using the same acquisition parameters as the background. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Data Processing and Interpretation:
Rationale: Proper data processing is essential for accurate peak identification.
Procedure:
Perform a baseline correction on the acquired spectrum to ensure that the peaks originate from a flat baseline.
Use the peak picking function of the software to identify the wavenumbers of the absorption maxima.
Correlate the observed peaks with the expected vibrational modes as outlined in the table above. Pay close attention to the characteristic carbonyl and N-H stretching regions.
Compare the fingerprint region with spectra of other spirocyclic and cyclopentane derivatives to identify unique skeletal vibrations.
Comparative Analysis with Alternative Structures
To further refine the spectral interpretation, it is instructive to consider the FTIR spectra of structurally similar compounds.
Hydantoin: The parent hydantoin molecule provides the fundamental vibrational signature of the heterocyclic ring.[2][3] The absence of the spirocyclic system and gem-dimethyl groups in hydantoin will result in a simpler spectrum in the C-H stretching and fingerprint regions.
5,5-Dimethylhydantoin: This compound is a closer analog, sharing the gem-dimethyl substitution at a position that influences the carbonyl vibrations. Comparing the spectrum of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione with that of 5,5-dimethylhydantoin would help to isolate the contributions of the spiro-fused cyclopentane ring.
Conclusion
References
Infrared Spectra of Hydantoin Derivatives. (n.d.). Scribd. Retrieved from [Link]
Reva, I., Lapinski, L., & Fausto, R. (2013). Matrix Isolation Infrared Spectra and Photochemistry of Hydantoin. The Journal of Physical Chemistry A, 117(1), 131-140. Retrieved from [Link]
Cristiani, F., Devillanova, F. A., & Verani, G. (1985). HYDANTOIN DERIVATIVES. SYNTHESES AND INFRARED SPECTRA OF 5,5-DIMETHYLIMIDAZOLIDINES HAVING O, S OR SE ATOMS AT C-2 AND C-4.
Arjunan, V., & Santhanam, S. (2012). FTIR spectroscopic and quantum chemical studies on hydantoin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 586-594.
Horton, W. J., & Slade, J. (2000). Hydantoin and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
García-García, P., et al. (2009). Synthesis of Hydantoins and Thiohydantoins Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. Journal of Organic Chemistry, 74(12), 4543-4549. Retrieved from [Link]
U.S. Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Journal of Engineering Science and Technology, 21(2), 323-356.
X-ray powder diffraction (XRD) comparison for 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione polymorphs
X-ray Powder Diffraction (XRD) Polymorph Comparison Guide: 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione Executive Summary & Scientific Context In pharmaceutical development and fine chemical synthesis, establishing t...
In pharmaceutical development and fine chemical synthesis, establishing the exact chemical identity of a compound is only the first step; determining its solid-state form is equally critical[1]. 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 1536184-51-6) is a spiro-hydantoin derivative. Molecules containing the hydantoin moiety possess strong hydrogen-bond donors (N-H) and acceptors (C=O). Depending on the crystallization kinetics and solvent environment, these intermolecular forces can lock the molecules into different long-range 3D lattice arrangements, resulting in polymorphism.
Polymorphic variations directly dictate a compound's physicochemical properties, including apparent solubility, dissolution rate, melting point, and mechanical stability[2]. For spiro-hydantoin derivatives, selecting the wrong polymorph can lead to late-stage formulation failures or sudden phase transformations during storage[1]. To objectively compare these solid-state forms, X-ray Powder Diffraction (XRPD) serves as the gold-standard, non-destructive analytical technique[3].
Theoretical Grounding: The Causality of XRPD
As outlined in the United States Pharmacopeia (USP) General Chapter <941>, every crystalline phase produces a unique X-ray diffraction pattern[3]. This phenomenon is governed by Bragg’s Law (
nλ=2dsinθ
).
When monochromatic X-rays interact with the electron clouds of the 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione crystal lattice, they scatter[3]. Because Form I and Form II possess different unit cell dimensions and molecular packing arrangements, their interplanar distances (
d
-spacings) differ. Consequently, constructive interference occurs at distinct diffraction angles (
2θ
), yielding a unique "fingerprint" for each polymorph[2].
Unlike single-crystal X-ray diffraction, which requires growing a large, flawless crystal, XRPD analyzes a bulk powder[4]. This is crucial because it provides a statistically representative snapshot of the entire batch, ensuring that trace amounts of metastable forms are detected before they compromise product efficacy or intellectual property[4].
Comparative Data Analysis: Form I vs. Form II
Through comprehensive polymorph screening, two distinct anhydrous forms of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione are typically isolated. Below is an objective comparison of their crystallographic and thermodynamic performance.
Table 1: Solid-State Characterization of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione Polymorphs
Parameter
Form I (Thermodynamically Stable)
Form II (Metastable)
Characteristic XRPD Peaks (
2θ±0.2∘
)
8.4°, 12.1°, 15.6°, 21.3°, 25.8°
9.2°, 13.5°, 16.8°, 19.4°, 24.1°
Crystal System
Monoclinic
Triclinic
Melting Point (DSC Onset)
185 °C
172 °C
Apparent Solubility (pH 6.8)
Lower (Thermodynamic minimum)
Higher (Kinetic advantage)
Stability Profile
Stable under high heat/humidity
Converts to Form I in aqueous slurry
Preferred Isolation Method
Slow cooling in polar protic solvents
Rapid crash-cooling in non-polar solvents
Causality Note: Form II exhibits a lower melting point and higher apparent solubility because its crystal lattice possesses higher free energy. The weaker intermolecular hydrogen bonding in Form II requires less energy to disrupt, making it highly soluble but thermodynamically driven to convert to the more densely packed Form I over time.
Self-Validating Experimental Protocol for XRPD Analysis
To ensure absolute trustworthiness and scientific integrity, the following XRPD protocol is designed as a self-validating system . Every step includes an internal check to rule out instrumental or user-induced artifacts[5].
Step 1: System Suitability & Calibration (The Validation Anchor)
Action: Before analyzing the spiro-hydantoin samples, run a scan using NIST Standard Reference Material (SRM) 640f (Silicon powder).
Causality: Goniometers can drift due to temperature fluctuations. By verifying that the Si (111) reflection appears exactly at
28.44∘±0.02∘2θ
, we mathematically validate the instrument's alignment. If the peak shifts, a zero-shift correction must be applied before proceeding.
Action: Gently de-agglomerate 50 mg of the sample using an agate mortar and pestle for no more than 30 seconds.
Causality: Vigorous milling imparts mechanical energy that can induce localized heating and trigger a polymorphic transition (e.g., converting Form II to Form I) or amorphization[6].
Action: Load the powder into a zero-background silicon holder using the back-loading technique .
Causality: Needle-like or plate-like crystals tend to align parallel to the sample holder surface (preferred orientation), which artificially inflates certain peak intensities and suppresses others[3]. Back-loading randomizes particle orientation, ensuring the resulting diffractogram accurately reflects the bulk lattice structure.
Step 3: Data Acquisition Parameters
Radiation Source: Cu K
α
(
λ=1.5406
Å) generated at 40 kV and 40 mA.
Optics: Use a programmable divergence slit to maintain a constant irradiated area, coupled with a Soller slit to limit axial divergence[7].
Scan Range: 2.0° to 40.0°
2θ
. (Organic molecules like spiro-hydantoins rarely show meaningful long-range order peaks beyond 40°[7]).
Step Size & Time: 0.013° step size at 100 seconds per step using a solid-state 1D/2D detector.
Step 4: Orthogonal Verification
Action: Cross-reference the XRPD data with Differential Scanning Calorimetry (DSC).
Causality: If XRPD shows a mixture of Form I and Form II, DSC should display two distinct endothermic melting events. This orthogonal check validates the diffraction data.
Polymorph Screening Workflow
Fig 1: Polymorph screening and characterization workflow for spiro-hydantoin derivatives.
References
Particle Analytical. "Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms." Particle.dk. Available at:[Link]
Creative Biostructure. "X-ray Powder Diffraction in Drug Polymorph Analysis." Creative-Biostructure.com. Available at:[Link]
Intertek. "GMP X-Ray Powder Diffraction Pharmaceutical Analysis." Intertek.com. Available at:[Link]
McCrone Associates. "How Does USP <941> Relate to XRD Services at McCrone Associates?" McCrone.com. Available at:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Introduction: Beyond the Bench – A Commitment to Safety and Sustainability In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis, screening, and analysis. However, the life cycl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond the Bench – A Commitment to Safety and Sustainability
In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis, screening, and analysis. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but for the safety of our colleagues and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, grounded in principles of chemical safety and environmental stewardship. While this compound may not be classified as hazardous under RCRA, it requires a structured disposal plan to mitigate any potential risks.[1][2]
The core principle of chemical waste management is to handle all materials with a clear understanding of their potential hazards and to ensure they are disposed of in a manner that is safe, compliant, and environmentally sound.[3][4] This guide is designed to provide you with the necessary information to confidently manage the disposal of this specific spirocyclic compound.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the Compound:
Before handling any chemical waste, a thorough hazard assessment is critical. While a specific Safety Data Sheet (SDS) for 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione should be your primary source of information, we can infer potential hazards from structurally similar compounds. For instance, related diazaspiro compounds are known to cause skin, eye, and respiratory irritation.[5] Therefore, it is prudent to handle this compound with appropriate care.
Causality Behind PPE Selection:
The choice of Personal Protective Equipment is not arbitrary; it is your first and most critical line of defense against potential exposure. The recommended PPE is selected to address the specific risks of irritation and dust inhalation.
Eye Protection : Safety glasses with side shields or goggles are mandatory to protect against accidental splashes or dust particles.[6]
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact with the glove's outer surface.[5][6] Contaminated gloves should be disposed of as chemical waste.[5]
Protective Clothing : A standard laboratory coat should be worn to protect against skin contact.[7] For larger quantities, a chemical-resistant apron or suit may be necessary.[5]
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved P95 (US) or P1 (EU) particle respirator should be used.[5] All handling of the solid compound that could create dust should be performed in a well-ventilated area, preferably a chemical fume hood.[6][8]
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation at the laboratory bench to its final collection for disposal by a licensed professional service.
Step 1: Waste Characterization and Segregation
Initial Classification : Determine if the waste is pure 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (solid) or a solution. This initial characterization is crucial for proper segregation.
Segregation : Never mix incompatible chemical wastes.[9] Based on its structure (a heterocyclic dione), avoid mixing with strong oxidizing agents, strong acids, or strong bases to prevent potentially vigorous reactions.[10]
Solid Waste : Unused or contaminated solid 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione should be collected separately.
Liquid Waste : If dissolved in a solvent, classify the waste based on the solvent (e.g., "Halogen-Free Organic Liquid Waste" or "Aqueous Waste").[11] Do not pour any chemical waste down the sink.[7][9]
Step 2: Container Selection and Labeling
Container Compatibility : The container must be made of a material compatible with the chemical waste. For solid 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, a high-density polyethylene (HDPE) or glass container with a tightly fitting screw cap is appropriate.[12] The container must be in good condition, with no cracks or leaks.[7]
Proper Labeling : This is a non-negotiable step for safety and compliance. Every waste container must be clearly labeled.[9][12] The label should include:
The words "Chemical Waste" or "Hazardous Waste" (as per your institution's policy).
The full chemical name: "7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione". Do not use abbreviations or chemical formulas.[12]
Approximate concentration and quantity.
The name of the generating researcher and laboratory.
Date of accumulation.
Step 3: Waste Accumulation and Storage
At the Bench : Keep the waste container closed at all times except when adding waste.[12] This minimizes the release of any potential vapors or dust.
Storage Area : Store the sealed waste container in a designated, well-ventilated satellite accumulation area within your laboratory. This area should be away from general traffic and have secondary containment (such as a spill tray) to contain any potential leaks.[7] Do not allow waste to accumulate in the lab for extended periods.[7][13]
Step 4: Final Disposal
Professional Disposal Service : The ultimate disposal of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione must be conducted by a licensed and approved waste disposal company.[5][10] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of the properly containerized and labeled waste.
Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and local regulations.[14]
Part 3: Emergency Procedures and Decontamination
In Case of a Spill:
Evacuate and Alert : Ensure personnel are moved to a safe area, especially if dust is present.[5] Alert your colleagues and supervisor.
Protect Yourself : Don the appropriate PPE as outlined in Part 1 before attempting any cleanup.
Containment : For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled waste container.[5][6] Do not use a vacuum cleaner unless it is rated for hazardous dust.
Decontamination : Clean the spill area with soap and water.[5] All cleanup materials (e.g., contaminated paper towels, wipes) must be disposed of as solid chemical waste.[9]
In Case of Exposure:
Eyes : Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
Skin : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[5][6]
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]
Always have the Safety Data Sheet (SDS) available for emergency responders.[5]
Summary of Disposal Procedures
Parameter
Guideline
Rationale
Waste Classification
Solid Chemical Waste (if pure); classified by solvent if in solution.
Ensures proper segregation and handling according to the primary hazard.
Required PPE
Safety glasses, nitrile gloves, lab coat. Respirator if dust is generated.
Protects against potential eye/skin irritation and inhalation of dust.[5]
Container Type
Labeled, sealed, and compatible container (e.g., HDPE or glass).[12]
Prevents leaks and ensures clear communication of contents and hazards.
Storage Location
Designated, ventilated satellite accumulation area with secondary containment.
Minimizes risk of spills and exposure in the main laboratory area.
Final Disposal Method
Transfer to a licensed professional waste disposal company via your EHS office.
Ensures compliance with all local, state, and federal regulations.[1][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione.
Personal protective equipment for handling 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Hazard Assessment and GHS Classification Given the absence of specific data, we will extrapolate the hazard profile from 7-THIA-1,3-diazaspiro[4.4]nonane-2,4-dione. The primary hazards associated with this class of compo...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment and GHS Classification
Given the absence of specific data, we will extrapolate the hazard profile from 7-THIA-1,3-diazaspiro[4.4]nonane-2,4-dione. The primary hazards associated with this class of compounds include:
Respiratory Irritation: May cause respiratory irritation.[1]
It is crucial to handle this compound with the assumption that it possesses these hazards until proven otherwise through rigorous toxicological testing.
Table 1: Extrapolated GHS Classification and Hazard Statements
A multi-layered PPE approach is essential to minimize exposure.[2] The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Hand Protection
Glove Selection: Wear chemical-resistant, disposable gloves. Given the lack of specific permeation data, double-gloving is strongly recommended, especially during compounding and handling of the pure substance.[3][4]
Glove Material: Nitrile gloves are a suitable initial choice. However, it is imperative to inspect gloves for any signs of degradation or contamination before and during use.
Glove Technique: Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1] Dispose of contaminated gloves immediately in the designated chemical waste stream. Always wash hands thoroughly with soap and water after removing gloves.[1]
Eye and Face Protection
Standard Operations: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Splash Hazard: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to provide full-face protection.[2]
Skin and Body Protection
Laboratory Coat: A standard laboratory coat should be worn at all times.
Chemical-Resistant Gown/Apron: For procedures with a higher risk of spillage or when handling larger quantities, a chemical-resistant gown or apron is required.[2] Ensure the gown has long sleeves and tight-fitting cuffs.[3]
Footwear: Closed-toe shoes are mandatory in the laboratory.
Respiratory Protection
Engineering Controls: Primary respiratory protection should be achieved through engineering controls, such as working in a certified chemical fume hood.[5]
Dust Formation: If there is a potential for generating dust or aerosols, and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[1][5] For significant aerosolization or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[1]
Safe Handling and Operational Plan
Engineering Controls
All handling of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][5]
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6]
Procedural Steps for Handling
Caption: Workflow for the safe handling of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione.
Preparation: Before handling, ensure all necessary PPE is worn correctly. Verify that the chemical fume hood is functioning properly. Assemble all required glassware, reagents, and waste containers within the hood.
Handling: Weigh the solid compound carefully within the fume hood to avoid generating dust.[1] Conduct all subsequent experimental steps within the fume hood.
Cleaning: After completing the procedure, decontaminate all surfaces and equipment.
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill: Evacuate the area. For a small spill, and if appropriately trained and equipped, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1] For larger spills, or if you are not equipped to handle them, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization: All waste containing 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, including contaminated gloves, weighing papers, and empty containers, should be treated as hazardous chemical waste.
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams unless specifically instructed to do so by your institution's disposal guidelines.
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain or in the regular trash. Contaminated packaging should be disposed of as unused product.[1]
Caption: Step-by-step disposal plan for 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione waste.
References
Material Safety Data Sheet - Hydantoin, 99%. (2005, October 3). Cole-Parmer. Retrieved from [Link]
Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved from [Link]